Srd5A1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H11F6NO3 |
|---|---|
Molecular Weight |
391.26 g/mol |
IUPAC Name |
(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H11F6NO3/c18-16(19,20)10-6-11(17(21,22)23)8-12(7-10)24-15(27)4-2-9-1-3-13(25)14(26)5-9/h1-8,25-26H,(H,24,27)/b4-2+ |
InChI Key |
VYSOCZLQZPSHHE-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Srd5a1-IN-1: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Srd5a1-IN-1 has emerged as a significant research tool for investigating the physiological and pathological roles of steroid 5α-reductase type 1 (SRD5A1). This potent and selective inhibitor has demonstrated efficacy in modulating androgen metabolism, offering a valuable probe for studying disorders related to dihydrotestosterone (DHT) overproduction. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biological effects, and detailed experimental protocols for its characterization. The information presented herein is intended to empower researchers in their exploration of SRD5A1-mediated pathways and to facilitate the development of novel therapeutic strategies.
Introduction to SRD5A1 and the Role of this compound
Steroid 5α-reductase (SRD5A) is a critical enzyme in steroid metabolism, responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] Three isoenzymes of SRD5A have been identified, with SRD5A1 being predominantly expressed in the skin, scalp, liver, and certain brain regions.[1] Elevated SRD5A1 activity and subsequent DHT overproduction are implicated in a range of androgen-dependent conditions, including androgenic alopecia (male pattern baldness), benign prostatic hyperplasia (BPH), and certain types of cancer.[1]
This compound is a non-steroidal, competitive, and covalent inhibitor of the SRD5A1 enzyme.[3] It serves as a powerful research compound for elucidating the specific functions of SRD5A1 and for validating it as a therapeutic target.
Mechanism of Action
This compound exerts its inhibitory effect on SRD5A1 through a dual mechanism. It acts as a competitive inhibitor, binding to the enzyme's active site and preventing the binding of the natural substrate, testosterone. Furthermore, it is described as a covalent inhibitor, suggesting it forms a stable, long-lasting bond with the enzyme, leading to its irreversible inactivation.[3] This dual action results in a significant reduction of DHT production in cells and tissues where SRD5A1 is the predominant isoenzyme.[3]
The inhibitory action of this compound also leads to a downstream effect on SRD5A1 protein levels. Studies have shown that treatment with this compound can lead to a decrease in the overall expression of the SRD5A1 protein, without affecting the transcription of its corresponding mRNA.[3] This suggests that the inhibitor may also promote the degradation of the SRD5A1 protein.
Below is a diagram illustrating the steroidogenesis pathway with a focus on the role of SRD5A1 and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on in vitro studies.
| Parameter | Value | Cell Line | Reference |
| IC50 (SRD5A1 Inhibition) | 1.44 µM | HaCaT (Human Keratinocytes) | [3] |
| IC50 (Cytotoxicity) | 29.99 ± 8.69 µM | HaCaT (Human Keratinocytes) | [3][4] |
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
Biological Role and Effects
The primary biological role of this compound is the selective inhibition of SRD5A1, leading to a reduction in DHT levels. This targeted action makes it an invaluable tool for studying the consequences of SRD5A1 inhibition in various biological systems.
In cell-based assays using human keratinocyte (HaCaT) cells, this compound has been shown to:
-
Significantly decrease the production of DHT.[3]
-
Reduce the protein expression of SRD5A1 at concentrations of 1 and 2.5 µM after 24 hours of treatment.[3][4]
-
Not affect the mRNA expression of SRD5A1, indicating a post-transcriptional or protein stability effect.[3][4]
These findings highlight the utility of this compound in dissecting the cellular and molecular mechanisms regulated by SRD5A1.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Cell Culture
-
Cell Line: HaCaT (human keratinocyte cell line) is a suitable model as it endogenously expresses SRD5A1.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis for SRD5A1 Protein Expression
This protocol is designed to assess the effect of this compound on SRD5A1 protein levels.
-
Cell Treatment: Seed HaCaT cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, and 2.5 µM) and a vehicle control (e.g., DMSO) for 12 and 24 hours.[4]
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for SRD5A1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the SRD5A1 signal to the loading control.
Real-Time Quantitative PCR (RT-qPCR) for SRD5A1 mRNA Expression
This protocol is used to determine if this compound affects the transcription of the SRD5A1 gene.
-
Cell Treatment: Treat HaCaT cells with this compound as described for the Western blot analysis.
-
RNA Extraction: After treatment, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for human SRD5A1 and a reference gene (e.g., GAPDH or ACTB).
-
Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in SRD5A1 mRNA expression in treated cells compared to the vehicle control.
SRD5A1 Enzyme Activity Assay
This assay measures the enzymatic activity of SRD5A1 by quantifying the conversion of testosterone to DHT.
-
Cell Lysate Preparation: Prepare cell lysates from HaCaT cells as described for the Western blot protocol, ensuring the lysis buffer does not contain agents that would inhibit enzyme activity.
-
Reaction Mixture: In a microcentrifuge tube, combine the cell lysate, a saturating concentration of testosterone, and NADPH as a cofactor in a suitable reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specific period (e.g., 1-2 hours).
-
Steroid Extraction: Stop the reaction and extract the steroids using an organic solvent such as ethyl acetate or diethyl ether.
-
Quantification of DHT: Analyze the extracted steroids using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the amount of DHT produced.
-
Data Analysis: Calculate the percentage of SRD5A1 inhibition by this compound at each concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
The following diagram illustrates a typical experimental workflow for characterizing an SRD5A1 inhibitor like this compound.
Conclusion
This compound is a valuable pharmacological tool for the investigation of SRD5A1 function and its role in health and disease. Its well-characterized mechanism of action and potent inhibitory activity make it an ideal probe for in vitro studies. The experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of targeting SRD5A1. As our understanding of the intricacies of androgen metabolism continues to grow, selective inhibitors like this compound will be instrumental in driving future discoveries and the development of novel treatments for androgen-related disorders.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide as a non-steroidal inhibitor for steroid 5α-reductase type 1 using a human keratinocyte cell-based assay and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cosmobiousa.com [cosmobiousa.com]
Srd5a1-IN-1: A Technical Guide for a Selective Steroid 5α-Reductase Type 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Srd5a1-IN-1, also known as Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide, has emerged as a promising non-steroidal, selective inhibitor of steroid 5α-reductase type 1 (SRD5A1).[1][2] This enzyme is a key player in androgen metabolism, catalyzing the conversion of testosterone to the more potent dihydrotestosterone (DHT).[3][4] Overexpression of SRD5A1 is implicated in several androgen-dependent pathologies, including androgenic alopecia and prostate cancer.[2][5] this compound exhibits a dual mechanism of action, involving both direct, mixed-mode inhibition of the SRD5A1 enzyme and suppression of SRD5A1 protein expression.[1][2] This technical guide provides a comprehensive overview of the currently available data on this compound, including its inhibitory activity, mechanism of action, and detailed experimental protocols for its in vitro evaluation. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction to SRD5A1 and its Inhibition
The steroid 5α-reductase (SRD5A) family of enzymes comprises three main isoenzymes: SRD5A1, SRD5A2, and SRD5A3.[3][4][5] These enzymes are critical for the metabolism of steroids.[3] SRD5A1 is predominantly found in the skin, scalp, and liver.[3][5] It catalyzes the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen that plays a significant role in conditions such as male pattern baldness and prostate growth.[3] Consequently, the development of selective SRD5A1 inhibitors is a key strategy for treating these androgen-related disorders.[5]
This compound: In Vitro Pharmacology
This compound has been identified as a potent and selective inhibitor of SRD5A1. Its efficacy has been primarily demonstrated through in vitro studies using human keratinocyte (HaCaT) cell-based assays.
Inhibitory Potency and Cytotoxicity
The inhibitory activity and cytotoxicity of this compound have been quantified, demonstrating a favorable therapeutic window in vitro.
| Parameter | Value | Cell Line | Reference |
| SRD5A1 IC50 | 1.44 ± 0.13 µM | HaCaT | [2] |
| Inhibition Constant (Ki) | 2.382 µM | HaCaT | [2] |
| Cytotoxicity IC50 | 29.99 ± 8.69 µM | HaCaT | [2][6] |
Selectivity Profile
While this compound is reported as a selective SRD5A1 inhibitor, quantitative data on its inhibitory activity against SRD5A2 and SRD5A3 are not available in the reviewed literature. The primary in vitro model, HaCaT cells, was found to express SRD5A1 but had undetectable levels of SRD5A2 mRNA.[6]
In Vivo Data
As of the latest available information, there are no published in vivo studies on this compound. Therefore, its pharmacokinetic profile, in vivo efficacy, and effects on systemic or tissue-specific testosterone and DHT levels remain to be determined.
Mechanism of Action
This compound exhibits a dual mechanism of action, targeting both the activity and the expression of the SRD5A1 enzyme.[1][2]
Enzyme Inhibition
Kinetic studies have revealed that this compound acts as a mixed-mode inhibitor of SRD5A1.[2] This suggests that it can bind to both the free enzyme and the enzyme-substrate complex. The inhibition is also described as covalent, implying the formation of a stable bond with the enzyme.[1] However, the specific amino acid residues involved in this covalent interaction have not been experimentally confirmed. Molecular docking studies suggest that the M119 residue in the SRD5A1 catalytic site is a key interaction point.[2]
Suppression of SRD5A1 Protein Expression
In addition to direct enzyme inhibition, this compound has been shown to reduce the protein levels of SRD5A1 in HaCaT cells. This effect is observed at the protein level but not at the mRNA level, suggesting a post-transcriptional mechanism of action.[5]
-
Signaling Pathway of SRD5A1 Inhibition by this compound
Figure 1. Direct inhibition of SRD5A1 by this compound. -
Logical Flow of this compound's Dual Action
Figure 2. Dual mechanism of this compound action.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize this compound.
HaCaT Cell-Based SRD5A1 Inhibition Assay
This assay quantifies the inhibitory effect of this compound on SRD5A1 activity in a cellular context.
-
Experimental Workflow for HaCaT Cell-Based Assay
Figure 3. Workflow for SRD5A1 inhibition assay.
Methodology:
-
Cell Culture: Human keratinocyte (HaCaT) cells are cultured in appropriate media until they reach the desired confluence.
-
Treatment: Cells are treated with varying concentrations of this compound in the presence of the SRD5A1 substrate, testosterone (typically 10 µM).
-
Incubation: The treated cells are incubated for a specified period (e.g., 12 hours) to allow for the enzymatic conversion of testosterone to DHT.
-
Steroid Extraction: Following incubation, steroids are extracted from the cell culture medium and/or cell lysate.
-
HPTLC Analysis: The extracted samples are analyzed by High-Performance Thin-Layer Chromatography (HPTLC) to separate and quantify the amount of DHT produced.
-
Data Analysis: The percentage of SRD5A1 inhibition is calculated by comparing the DHT levels in treated cells to those in untreated control cells. The IC50 value is then determined from the dose-response curve.
Western Blot Analysis of SRD5A1 Protein Expression
This protocol is used to assess the effect of this compound on the levels of SRD5A1 protein.
Methodology:
-
Cell Treatment: HaCaT cells are treated with this compound at various concentrations (e.g., 0.5, 1, and 2.5 µM) for different time points (e.g., 12 and 24 hours).[1]
-
Cell Lysis: After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for SRD5A1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the SRD5A1 bands is quantified and normalized to a loading control (e.g., β-actin) to determine the relative change in SRD5A1 protein expression.
Observed Results: A significant decrease in SRD5A1 protein expression was observed after 24 hours of treatment with 1 µM and 2.5 µM of this compound, while no significant change was detected at 12 hours.[1][5]
Summary and Future Directions
This compound is a novel, non-steroidal SRD5A1 inhibitor with a unique dual mechanism of action. Its in vitro potency and favorable cytotoxicity profile make it a valuable tool for researchers studying the role of SRD5A1 in various physiological and pathological processes.
However, for its progression as a potential therapeutic agent, several key areas require further investigation:
-
Selectivity Profiling: A comprehensive assessment of its inhibitory activity against SRD5A2 and SRD5A3 is crucial to confirm its selectivity and predict potential off-target effects.
-
In Vivo Studies: Preclinical in vivo studies are necessary to evaluate its pharmacokinetics, efficacy in animal models of androgen-dependent diseases, and its effect on local and systemic androgen levels.
-
Covalent Binding Site Identification: Mass spectrometry-based studies could be employed to definitively identify the amino acid residue(s) in SRD5A1 that form a covalent bond with this compound, providing a deeper understanding of its mechanism of action.
This technical guide summarizes the current knowledge on this compound, providing a foundation for future research and development efforts in the field of SRD5A1 inhibition.
References
- 1. Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide as a non-steroidal inhibitor for steroid 5α-reductase type 1 using a human keratinocyte cell-based assay and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. SRD5A1 - Wikipedia [en.wikipedia.org]
- 4. What are SRD5A1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Srd5a1 is Differentially Regulated and Methylated During Prepubertal Development in the Ovary and Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Srd5a1-IN-1: A Technical Guide to its Effect on Dihydrotestosterone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Srd5a1-IN-1, a potent inhibitor of Steroid 5α-reductase type 1 (Srd5a1), and its impact on the synthesis of dihydrotestosterone (DHT). This document outlines the core mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated biochemical pathways and experimental workflows.
Introduction to Srd5a1 and Dihydrotestosterone Synthesis
Steroid 5α-reductase is a family of enzymes responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[1][2][3][4] There are three main isoenzymes: SRD5A1, SRD5A2, and SRD5A3.[3] Srd5a1 is primarily found in tissues such as the skin, scalp, and liver.[3] Elevated levels of DHT are implicated in a variety of androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenic alopecia (male pattern baldness), and certain types of cancer.[3]
DHT synthesis can occur through two primary pathways:
-
The Classical Pathway: In this pathway, testosterone is directly converted to DHT by the action of Srd5a1 or Srd5a2. This is the primary pathway for DHT production in many tissues.
-
The "Backdoor" Pathway: This alternative pathway becomes particularly significant in conditions like castration-resistant prostate cancer (CRPC). In this pathway, 17α-hydroxyprogesterone is converted through a series of intermediates to 5α-androstanedione, which is then converted to DHT. Srd5a1 plays a crucial role in the conversion of androstenedione to 5α-androstanedione in this pathway.[5][6][7]
Given its central role in DHT production, Srd5a1 has emerged as a key therapeutic target for the development of inhibitors to manage androgen-dependent pathologies.
This compound: Mechanism of Action and Quantitative Data
This compound is a novel, non-steroidal, competitive, and covalent inhibitor of the Srd5a1 enzyme.[1][3] Its mechanism of action is twofold:
-
Enzymatic Inhibition: this compound directly binds to the Srd5a1 enzyme, preventing it from converting its substrates, thereby reducing the production of DHT.[1][3]
-
Protein Degradation: In addition to enzymatic inhibition, this compound has been shown to decrease the cellular levels of the Srd5a1 protein itself.[1]
The inhibitory potency and cytotoxic effects of this compound have been quantitatively assessed and are summarized in the table below.
| Parameter | Value | Cell Line | Reference |
| IC50 (Srd5a1 Inhibition) | 1.44 µM | Human keratinocyte cells (HaCaT) | [1][3] |
| IC50 (Cytotoxicity) | 29.99 ± 8.69 µM | Human keratinocyte cells (HaCaT) | [1][3] |
Table 1: Quantitative data for this compound activity.
Experimental Protocols
This section details the key experimental methodologies used to characterize the effects of this compound on DHT synthesis and Srd5a1 protein expression.
Cell-Based Srd5a1 Inhibition Assay
This protocol describes a whole-cell assay using human keratinocyte cells (HaCaT) to determine the inhibitory activity of this compound on the conversion of testosterone to DHT.
Materials:
-
Human keratinocyte cells (HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Testosterone
-
This compound (or other test compounds)
-
Internal standard (e.g., dutasteride)
-
Ethyl acetate
-
Mobile phase for HPLC (e.g., a mixture of water, methanol, and acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with a serum-free medium containing 50 µM testosterone and varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., finasteride or dutasteride).
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Steroid Extraction:
-
Collect the cell culture medium.
-
Add an internal standard to each sample.
-
Extract the steroids from the medium using ethyl acetate.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the steroids using a suitable C18 column.
-
Detect and quantify the amounts of testosterone and DHT by monitoring the absorbance at a specific wavelength (e.g., 240 nm).
-
-
Data Analysis: Calculate the percentage of DHT production in the treated samples relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Srd5a1 Protein Expression
This protocol is used to assess the effect of this compound on the cellular protein levels of Srd5a1.
Materials:
-
HaCaT cells
-
This compound
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Srd5a1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat HaCaT cells with varying concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against Srd5a1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and then incubate it with a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities for Srd5a1 and the loading control. Normalize the Srd5a1 band intensity to the loading control to determine the relative protein expression levels.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inverse Regulation of DHT Synthesis Enzymes 5α-Reductase Types 1 and 2 by the Androgen Receptor in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide as a non-steroidal inhibitor for steroid 5α-reductase type 1 using a human keratinocyte cell-based assay and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. What are SRD5A1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. SRD5A1 | Cancer Genetics Web [cancer-genetics.org]
- 7. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Srd5a1-IN-1: A Technical Guide for Investigating Steroid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Srd5a1-IN-1, a potent and specific inhibitor of Steroid 5α-reductase type 1 (SRD5A1), for its application in studying steroid metabolism pathways. This compound offers a valuable tool for elucidating the role of SRD5A1 in various physiological and pathological processes.
Introduction to SRD5A1 and Steroid Metabolism
Steroid 5α-reductases are critical enzymes in the metabolism of steroids, catalyzing the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] Three isoenzymes, SRD5A1, SRD5A2, and SRD5A3, have been identified in humans, each with distinct tissue distribution and physiological roles.[2][3] SRD5A1 is predominantly found in the liver, skin, and scalp.[1][3] Dysregulation of SRD5A1 activity is implicated in a range of conditions, including androgenic alopecia, benign prostatic hyperplasia (BPH), polycystic ovary syndrome (PCOS), and certain cancers.[1][2] Inhibitors of SRD5A1 are therefore valuable research tools and potential therapeutic agents.[1]
This compound: A Potent and Specific SRD5A1 Inhibitor
This compound, also known as Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide, is a non-steroidal, competitive, and covalent inhibitor of SRD5A1.[3][4] Its mechanism of action involves both the direct inhibition of SRD5A1 enzymatic activity and the suppression of SRD5A1 protein expression.[3][4]
Quantitative Data
The following table summarizes the key quantitative parameters of this compound, providing a clear comparison of its potency and cytotoxic effects.
| Parameter | Value | Cell Line | Reference |
| IC50 (SRD5A1 Inhibition) | 1.44 ± 0.13 µM | HaCaT | [3] |
| Ki (Inhibition Constant) | 2.382 µM | HaCaT | [3] |
| IC50 (Cytotoxicity) | 29.99 ± 8.69 µM | HaCaT | [3] |
Mechanism of Action
This compound exhibits a dual mechanism of action against SRD5A1:
-
Enzyme Inhibition: It acts as a competitive inhibitor, binding to the active site of the SRD5A1 enzyme and preventing the conversion of testosterone to DHT.[4] Molecular docking studies suggest that this compound forms stable interactions within the catalytic site of SRD5A1.[3]
-
Protein Suppression: At higher concentrations and longer incubation times, this compound has been shown to decrease the expression of the SRD5A1 protein without affecting its mRNA levels, suggesting a post-transcriptional or translational regulatory mechanism.[3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro SRD5A1 Inhibition Assay (HaCaT Cell-Based)
This protocol describes a whole-cell-based assay to evaluate the inhibitory activity of this compound on SRD5A1 in human keratinocyte (HaCaT) cells.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Testosterone
-
This compound
-
Dutasteride (positive control)
-
High-Performance Thin-Layer Chromatography (HPTLC) system
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed HaCaT cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 2.5 µM) or dutasteride (positive control) for a specified pre-incubation time (e.g., 1 hour).
-
Substrate Addition: Add testosterone (e.g., 10 µM) to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the cells for a defined period (e.g., 12 or 24 hours) to allow for the conversion of testosterone to DHT.
-
Extraction: Harvest the cell culture medium and extract the steroids using an appropriate organic solvent.
-
Analysis: Analyze the extracted samples for DHT production using an HPTLC system.[3]
-
Quantification: Quantify the amount of DHT produced and calculate the percentage of inhibition relative to the untreated control.
Western Blot Analysis of SRD5A1 Protein Expression
This protocol details the procedure for assessing the effect of this compound on SRD5A1 protein levels.
Materials:
-
HaCaT cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against SRD5A1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat HaCaT cells with different concentrations of this compound (e.g., 0.5, 1, 2.5 µM) for 12 and 24 hours.[3][4]
-
Cell Lysis: Lyse the cells using lysis buffer and collect the total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary anti-SRD5A1 antibody, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). A significant decrease in SRD5A1 protein expression has been observed at 1 and 2.5 µM after 24 hours of treatment.[3][4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to this compound.
Caption: Steroid metabolism pathway showing SRD5A1-mediated conversion and inhibition by this compound.
Caption: Experimental workflow for evaluating this compound in vitro and in vivo.
Caption: Logical relationship of this compound's dual mechanism to its therapeutic potential.
Conclusion
This compound is a well-characterized inhibitor of SRD5A1 that serves as a critical tool for researchers studying steroid metabolism. Its dual mechanism of action, involving both enzyme inhibition and protein expression suppression, provides a multifaceted approach to investigating the function of SRD5A1. The detailed protocols and quantitative data presented in this guide offer a solid foundation for incorporating this compound into experimental designs aimed at understanding the roles of SRD5A1 in health and disease. Further in vivo studies are warranted to fully elucidate its physiological effects and therapeutic potential.
References
- 1. What are SRD5A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SRD5A1 - Wikipedia [en.wikipedia.org]
- 3. Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide as a non-steroidal inhibitor for steroid 5α-reductase type 1 using a human keratinocyte cell-based assay and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Preliminary Studies of Srd5a1-IN-1 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Steroid 5α-reductase 1 (SRD5A1) has emerged as a significant therapeutic target in various malignancies due to its role in androgen metabolism and promotion of tumor progression. Srd5a1-IN-1 is a specific inhibitor of SRD5A1, and this document provides a comprehensive technical guide on its preliminary investigation in cancer cell lines. This guide summarizes available quantitative data on the effects of SRD5A1 inhibition, details key experimental protocols for its study, and visualizes the associated signaling pathways. The information herein is intended to equip researchers with the foundational knowledge and methodologies to explore the therapeutic potential of this compound and other SRD5A1 inhibitors in oncology.
Introduction to Srd5a1 in Cancer
Steroid 5α-reductase 1 (SRD5A1) is an enzyme that catalyzes the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] Elevated expression of SRD5A1 has been observed in several cancers, including prostate, colorectal, and non-small cell lung cancer, where it is often associated with disease progression and poor prognosis.[2][3] In prostate cancer, SRD5A1 is implicated in the androgen receptor (AR) signaling pathway, which is a key driver of tumor growth.[4] In colorectal cancer, SRD5A1 has been shown to induce cell viability and migration through the NF-κB/VEGF signaling pathway.[2] The role of SRD5A1 in non-small cell lung cancer is less clear, with some studies showing its upregulation but no significant impact on cell proliferation, cell cycle, or apoptosis upon its knockdown.[5]
This compound is a specific inhibitor of SRD5A1, and understanding its effects on cancer cells is crucial for its development as a potential therapeutic agent. This guide will delve into the preliminary data available on SRD5A1 inhibition and provide detailed protocols for its further investigation.
Data Presentation: Effects of SRD5A1 Inhibition in Cancer Cell Lines
While extensive quantitative data for this compound across a wide range of cancer cell lines is not yet publicly available, studies on SRD5A1 knockdown and the use of other SRD5A1 inhibitors like dutasteride provide valuable insights into the potential effects of this compound. The following tables summarize these findings.
Table 1: Effect of SRD5A1 Inhibition on Cancer Cell Viability
| Cell Line | Cancer Type | Method of Inhibition | IC50 | Reference |
| HCT116 | Colorectal Cancer | SRD5A1 shRNA | Not Applicable | [6] |
| LOVO | Colorectal Cancer | SRD5A1 shRNA | Not Applicable | [6] |
| HCT116 | Colorectal Cancer | Dutasteride | 9.74 µM | [6] |
| LOVO | Colorectal Cancer | Dutasteride | 18.1 µM | [6] |
| A549 | Non-Small Cell Lung | SRD5A1 siRNA | No significant effect | [3] |
| NCI-H460 | Non-Small Cell Lung | SRD5A1 siRNA | No significant effect | [3] |
| PC-3 | Prostate Cancer | Dutasteride | Significant reduction | [7] |
| RWPE-1 | Prostate (Normal) | Dutasteride | Significant reduction | [7] |
Table 2: Effect of SRD5A1 Knockdown on Cell Cycle and Apoptosis in Colorectal Cancer Cell Lines
| Cell Line | Effect on Cell Cycle | Effect on Apoptosis | Reference |
| HCT116 | G2/M Arrest | Increased Apoptosis | [6] |
| LOVO | G2/M Arrest | Increased Apoptosis | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest (e.g., LNCaP, PC-3, DU-145, HCT116, A549)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for SRD5A1 Expression
Objective: To determine the effect of this compound on the protein expression level of SRD5A1.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SRD5A1
-
Secondary antibody (HRP-conjugated)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SRD5A1 antibody overnight at 4°C.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest the treated cells (including floating and adherent cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest the treated cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving SRD5A1 and a typical experimental workflow for studying this compound.
Figure 1: Srd5a1 and Androgen Receptor Signaling Pathway in Prostate Cancer.
Figure 2: Srd5a1, NF-κB, and VEGF Signaling Pathway in Colorectal Cancer.
Figure 3: Srd5a1 and PI3K/Akt/mTOR Signaling Pathway in Multiple Myeloma.
Figure 4: General Experimental Workflow for Studying this compound.
Conclusion
The preliminary evidence strongly suggests that inhibition of SRD5A1 has significant anti-cancer effects in several cancer types, particularly in colorectal and prostate cancer. While direct and extensive quantitative data for this compound in a broad panel of cancer cell lines is still needed, the findings from SRD5A1 knockdown and studies with other inhibitors provide a solid rationale for its further investigation. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to systematically evaluate the therapeutic potential of this compound and to further elucidate the role of SRD5A1 in cancer biology. Future studies should focus on generating comprehensive dose-response data for this compound in a variety of cancer cell lines and in vivo models to advance its preclinical development.
References
- 1. Inverse Regulation of DHT Synthesis Enzymes 5α-Reductase Types 1 and 2 by the Androgen Receptor in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroid 5α-Reductase Type I Induces Cell Viability and Migration via Nuclear Factor-κB/Vascular Endothelial Growth Factor Signaling Pathway in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-alpha-reductase type I (SRD5A1) is up-regulated in non-small cell lung cancer but does not impact proliferation, cell cycle distribution or apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 5-alpha-reductase type I (SRD5A1) is up-regulated in non-small cell lung cancer but does not impact proliferation, cell cycle distribution or apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroid 5α-Reductase Type I Induces Cell Viability and Migration via Nuclear Factor-κB/Vascular Endothelial Growth Factor Signaling Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential expression of steroid 5alpha-reductase isozymes and association with disease severity and angiogenic genes predict their biological role in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and development of Srd5a1-IN-1
An In-Depth Technical Guide to the Discovery and Development of a Novel SRD5A1 Inhibitor: Srd5a1-IN-1
This guide provides a comprehensive overview of the discovery and preclinical development of this compound, a novel, non-steroidal inhibitor of steroid 5α-reductase type 1 (SRD5A1). For the purpose of this technical paper, "this compound" refers to the compound identified in the scientific literature as caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide.[1][2] This molecule serves as a promising candidate for the treatment of androgen-dependent conditions such as androgenic alopecia.[1][2]
The development of new SRD5A1 inhibitors is driven by the need for alternatives to existing steroidal drugs like finasteride and dutasteride, which can be associated with undesirable side effects.[3] SRD5A1 is a key enzyme in androgen metabolism, converting testosterone to the more potent dihydrotestosterone (DHT).[2] Elevated DHT levels are implicated in various conditions, including male pattern baldness and benign prostatic hyperplasia.[2]
This compound emerged from a drug discovery program focused on identifying non-steroidal scaffolds that could effectively inhibit SRD5A1.[1][2] Its design was inspired by the structures of known inhibitors and involved the synthesis of caffeic acid derivatives with amide moieties.[1][2] This guide details the quantitative data, experimental protocols, and key biological pathways associated with this compound.
Data Presentation
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its inhibitory potency, cytotoxicity, and kinetic parameters.
| Parameter | Value | Cell Line/System | Description |
| IC50 | 1.44 ± 0.13 µM | HaCaT cells | The half-maximal inhibitory concentration against SRD5A1 activity.[2] |
| Cytotoxicity IC50 | 29.99 ± 8.69 µM | HaCaT cells | The half-maximal inhibitory concentration for cell viability, indicating a favorable therapeutic window.[2] |
| Ki | 2.382 µM | Whole-cell kinetics | The inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme.[2] |
| Inhibition Mode | Mixed-mode | Whole-cell kinetics | Indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[2] |
Experimental Protocols
Detailed methodologies for the key experiments in the discovery and characterization of this compound are provided below.
In Vitro SRD5A1 Inhibition Assay (Cell-Based)
This assay evaluates the ability of a test compound to inhibit the conversion of testosterone to DHT in a cellular context.
-
Cell Line: Human keratinocyte cells (HaCaT), which endogenously express SRD5A1 but not SRD5A2.[2]
-
Protocol:
-
HaCaT cells are cultured to an appropriate confluency in 24-well plates.
-
The cells are then treated with varying concentrations of this compound or a vehicle control.
-
Testosterone (10 µM) is added as the substrate to initiate the enzymatic reaction.
-
The plates are incubated to allow for the conversion of testosterone to DHT.
-
The reaction is stopped, and the steroids are extracted from the cell lysate.
-
The amount of DHT produced is quantified using non-radioactive high-performance thin-layer chromatography (HPTLC).[4]
-
The percentage of inhibition is calculated by comparing the DHT levels in treated wells to the control wells.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[4]
-
Whole-Cell Kinetic Studies for Inhibition Mode Analysis
This experiment determines the mechanism by which the inhibitor affects the enzyme's activity.
-
Protocol:
-
The SRD5A1 inhibition assay is performed as described above, with modifications to include varying concentrations of both the substrate (testosterone) and the inhibitor (this compound).
-
Reaction rates (velocity) are measured for each combination of substrate and inhibitor concentrations.
-
The data is plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).
-
The pattern of the lines on the Lineweaver-Burk plot is analyzed. For mixed-mode inhibition, the lines will intersect at a point to the left of the y-axis and above the x-axis.
-
The inhibition constant (Ki) is calculated from the data using appropriate kinetic models and secondary plots of the slopes and intercepts from the Lineweaver-Burk plot.[5]
-
Molecular Docking Protocol
This in silico method predicts the binding mode and interactions between the inhibitor and the target enzyme.
-
Software: Molecular docking simulations were performed using tools such as AutoDock Vina or similar software.[6]
-
Protocol:
-
A 3D structural model of human SRD5A1 is generated, often using homology modeling based on related protein structures, as a crystal structure is not available.[3] The AlphaFold-generated structure was noted as being used in the development of this compound.[2]
-
The 3D structure of this compound is generated and energetically minimized.
-
The putative binding site on the SRD5A1 model is defined, typically centered around the known catalytic residues.
-
The docking algorithm is run to predict the most favorable binding poses of this compound within the SRD5A1 active site.
-
The resulting poses are scored based on their binding energy, and the lowest energy conformation is selected for further analysis.[7]
-
The interactions between the inhibitor and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the molecular basis of inhibition.[7] For this compound, interactions with key residues like M119 were identified.[2]
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: SRD5A1 signaling pathway and inhibition by this compound.
Caption: Experimental workflow for the development of this compound.
Caption: Logical relationship of mixed-mode enzyme inhibition.
References
- 1. Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide as a non-steroidal inhibitor for steroid 5α-reductase type 1 using a human keratinocyte cell-based assay and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Role of Steroid 5α-Reductase Type 1 (SRD5A1) in Androgen-Dependent Diseases: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Steroid 5α-reductase 1 (SRD5A1) is a critical enzyme in human physiology, primarily responsible for the conversion of testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT).[1] This conversion is a pivotal step in androgen signaling and plays a central role in the pathophysiology of numerous androgen-dependent diseases. While its isoform, SRD5A2, has been traditionally studied in the context of male sexual development, emerging research highlights the distinct and significant role of SRD5A1 in conditions such as prostate cancer, benign prostatic hyperplasia (BPH), androgenetic alopecia, and polycystic ovary syndrome (PCOS).[2][3][4][5] Notably, an "isoform switch" from SRD5A2 to SRD5A1 expression is observed during the progression of prostate cancer to its castration-resistant state, making SRD5A1 a compelling target for therapeutic intervention.[2][6] This technical guide provides an in-depth review of SRD5A1's function, its role in disease, quantitative data on its expression and kinetics, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.
Chapter 1: Introduction to SRD5A1
The steroid 5α-reductase (SRD5A) family consists of three isozymes (SRD5A1, SRD5A2, and SRD5A3), which are integral membrane proteins that catalyze the reduction of C19 and C21 steroids.[1][4]
-
Gene and Protein: The SRD5A1 gene is located on chromosome 5 and encodes the type 1 isozyme.[1][7]
-
Tissue Expression: SRD5A1 is broadly expressed in various tissues, with predominant levels found in the liver, skin, scalp, and esophagus.[1][3][4]
-
Biochemical Function: The primary function of SRD5A1 is the NADPH-dependent reduction of the double bond at the 4,5 position of steroid substrates.[1][4] This irreversible reaction converts testosterone to DHT, a ligand that binds to the androgen receptor (AR) with significantly higher affinity and a slower dissociation rate, thereby amplifying the androgenic signal.[8] The enzyme is also involved in the metabolism of other steroids, including progesterone and corticosterone, as well as in bile acid biosynthesis.[1]
Chapter 2: The Role of SRD5A1 in Androgen-Dependent Pathologies
SRD5A1's role varies significantly across different androgen-dependent conditions, often linked to its specific expression pattern and regulatory mechanisms.
Prostate Cancer (PCa)
In a healthy prostate, SRD5A2 is the dominant isoform.[2][6] However, a critical shift occurs during the progression of prostate cancer.
-
The SRD5A Isoform Switch: As prostate cancer advances, particularly to a castration-resistant state (CRPC), the expression of SRD5A2 decreases while SRD5A1 expression significantly increases.[2][6][9]
-
Regulation by the Androgen Receptor (AR): This isoform switch is not a random event. Research indicates that the AR directly regulates the expression of both genes, but in an opposing manner. Following androgen stimulation, the AR is recruited to both the SRD5A1 and SRD5A2 genes.[2][6] However, it initiates transcriptional activation only at SRD5A1, while repressing SRD5A2 transcription.[2][6]
-
Role in CRPC: This AR-driven upregulation of SRD5A1 creates a positive feedback loop. The increased SRD5A1 enhances the intratumoral conversion of androgens to DHT, leading to hyperactivation of the AR, which in turn further promotes SRD5A1 expression and fuels cancer growth even in low-testosterone (castrate) conditions.[2][10]
Benign Prostatic Hyperplasia (BPH)
DHT is a primary mitogen for prostate cells, and its overproduction is a key factor in the pathogenesis of BPH, the non-cancerous enlargement of the prostate.[3][11]
-
Therapeutic Target: Both SRD5A1 and SRD5A2 contribute to intraprostatic DHT levels. Therefore, inhibitors that target these enzymes, such as finasteride (SRD5A2-selective) and dutasteride (dual SRD5A1/SRD5A2 inhibitor), are standard treatments for BPH.[11][12]
-
Genetic Factors: Polymorphisms in the SRD5A1 gene have been significantly associated with baseline BPH symptoms (International Prostate Symptom Score) and the efficacy of treatment, suggesting a genetic component to disease presentation and therapeutic response.[12][13]
Androgenetic Alopecia (AGA)
Commonly known as male pattern baldness, AGA is driven by the effect of DHT on genetically susceptible hair follicles, causing their miniaturization.[4][14]
-
Scalp-Specific Action: SRD5A1 is a predominant isozyme in the scalp.[4] Its activity leads to high local concentrations of DHT, which shortens the anagen (growth) phase of the hair cycle.
-
Predictor of Treatment Response: Genetic variations within the SRD5A1 gene have been positively associated with a better response to treatment with 5α-reductase inhibitors like dutasteride.[14]
Polycystic Ovary Syndrome (PCOS)
PCOS is a common endocrine disorder in women, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovaries.[15]
-
Role in Hyperandrogenism: Increased 5α-reductase activity is a feature of PCOS, contributing to the conversion of androgens to DHT.[15] Genetic studies have identified haplotypes in both SRD5A1 and SRD5A2 as risk factors for developing PCOS.[5][15]
-
Hirsutism Severity: Notably, while both isoforms are linked to PCOS risk, genetic variants in SRD5A1 alone are associated with the severity of hirsutism (excessive hair growth), suggesting that SRD5A1 is the key isoform driving this specific clinical manifestation in the hair follicle.[5][15][16]
-
Metabolic Links: Insulin has been shown to increase the expression of SRD5A1 mRNA, providing a potential mechanism for the elevated androgen levels seen in hyperinsulinemic conditions associated with PCOS.[1]
Chapter 3: Quantitative Analysis of SRD5A1
Quantitative data is essential for understanding the biochemical properties of SRD5A1 and its alterations in disease states.
| Parameter | Substrate | Value | Source |
| Michaelis Constant (Km) | Testosterone | 3.6 µM | [17] |
| Androstenedione | 1.7 µM | [17] | |
| Progesterone | 0.8 µM | [17] | |
| Maximum Velocity (Vmax) | Testosterone | 3.6 nmol/min/mg | [17] |
| Androstenedione | 5.3 nmol/min/mg | [17] | |
| Progesterone | 5.0 nmol/min/mg | [17] | |
| Optimal pH | - | Broad range (6.0-8.5) | [18] |
| Disease | Tissue/Cell Type | Change in mRNA Expression | Source |
| Prostate Cancer (Localized) | Prostate Tumor | Significantly Increased vs. Normal | [2][6] |
| Prostate Cancer (Metastatic) | Metastatic Lesions | Significantly Higher vs. Normal | [2][6] |
| Prostate Cancer Cell Lines (Androgen-Responsive) | LNCaP, LAPC4, 22rv1 | 2- to 4-fold induction by androgens | [2][6] |
| Inhibitor | Target Isoform(s) | IC50 (SRD5A1) | IC50 (SRD5A2) | Source |
| Finasteride | SRD5A2 > SRD5A1 | 360 nmol/L | 69 nmol/L | [11] |
| Dutasteride | SRD5A1 & SRD5A2 | 6 nmol/L | 7 nmol/L | [11] |
| Linolenic acid | SRD5A1 | 56.7 µM | - | [19] |
Chapter 4: Key Experimental Protocols for SRD5A1 Research
Standardized protocols are crucial for the accurate study of SRD5A1.
SRD5A1 Enzyme Activity Assay (HPLC-based)
-
Principle: This assay quantifies SRD5A1 activity by measuring the conversion of a substrate (e.g., testosterone) to its 5α-reduced product (DHT). The enzyme source is typically a microsomal fraction from tissues or transfected cells. The reaction products are separated and quantified using High-Performance Liquid Chromatography (HPLC).
-
Reagents:
-
Microsomal preparation (enzyme source)
-
Assay Buffer (e.g., 40 mM potassium phosphate buffer, pH 7.0)
-
NADPH (cofactor)
-
Testosterone (substrate)
-
Stopping Solution (e.g., Dichloromethane or Ethyl Acetate)
-
Internal Standard for HPLC
-
-
Procedure:
-
Pre-incubate the microsomal preparation in the assay buffer at 37°C.
-
Initiate the reaction by adding testosterone and NADPH.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding the stopping solution to denature the enzyme and extract the steroids.
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in mobile phase and analyze by HPLC.
-
-
Data Analysis: Calculate the amount of DHT produced by comparing the peak area to a standard curve. Enzyme activity is expressed as pmol of product formed per minute per mg of protein.
Quantification of SRD5A1 mRNA (qRT-PCR)
-
Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) measures the amount of a specific mRNA transcript in a sample.
-
Reagents:
-
RNA extraction kit
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
SRD5A1-specific forward and reverse primers
-
Housekeeping gene primers (e.g., GAPDH, ACTB) for normalization
-
SYBR Green or TaqMan probe-based qPCR master mix
-
-
Procedure:
-
Extract total RNA from cells or tissues using a commercial kit.
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize first-strand cDNA from the total RNA using reverse transcriptase.
-
Set up the qPCR reaction with cDNA, primers, and master mix.
-
Run the reaction on a real-time PCR cycler.
-
-
Data Analysis: Determine the cycle threshold (Ct) for SRD5A1 and the housekeeping gene. Calculate the relative expression of SRD5A1 using the ΔΔCt method.
Quantification of SRD5A1 Protein (Western Blot)
-
Principle: Western blotting allows for the detection and relative quantification of SRD5A1 protein in a sample using a specific antibody.
-
Reagents:
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to SRD5A1
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse cells or tissues and quantify total protein concentration.
-
Denature an equal amount of protein from each sample and separate by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary anti-SRD5A1 antibody, followed by washing.
-
Incubate with the HRP-conjugated secondary antibody, followed by washing.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane for a loading control.
-
-
Data Analysis: Perform densitometry analysis on the bands using imaging software. Normalize the SRD5A1 band intensity to the loading control for relative quantification.
Chapter 5: Visualizing SRD5A1 Pathways and Processes
Visual models are essential for conceptualizing the complex roles of SRD5A1.
Chapter 6: Conclusion and Future Directions
SRD5A1 has emerged from the shadow of its SRD5A2 isoform to be recognized as a pivotal enzyme in its own right, with distinct regulatory mechanisms and pathological roles. Its upregulation in castration-resistant prostate cancer represents a key adaptive mechanism for tumor survival and positions SRD5A1 as a high-value therapeutic target. Furthermore, its specific association with hirsutism in PCOS and its role in AGA underscore its importance in dermatology and reproductive endocrinology.
For drug development professionals, the focus may shift towards developing more potent and potentially isoform-specific SRD5A1 inhibitors or dual inhibitors with optimized profiles. For researchers, future work should continue to unravel the complex epigenetic and post-transcriptional regulation of SRD5A1 expression in different disease contexts and further explore its role in metabolism beyond androgen synthesis. A deeper understanding of SRD5A1 will undoubtedly pave the way for more personalized and effective treatments for a range of androgen-dependent diseases.
References
- 1. SRD5A1 - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. What are SRD5A1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Androgenetic alopecia: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variants in the 5alpha-reductase type 1 and type 2 genes are associated with polycystic ovary syndrome and the severity of hirsutism in affected women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inverse Regulation of DHT Synthesis Enzymes 5α-Reductase Types 1 and 2 by the Androgen Receptor in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Androgen Regulation of 5α-Reductase Isoenzymes in Prostate Cancer: Implications for Prostate Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SRD5A1 | Cancer Genetics Web [cancer-genetics.org]
- 10. researchgate.net [researchgate.net]
- 11. cuaj.ca [cuaj.ca]
- 12. auajournals.org [auajournals.org]
- 13. SRD5A1 and SRD5A2 are associated with treatment for benign prostatic hyperplasia with the combination of 5α-reductase inhibitors and α-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SRD5A1 & 2: Can They Predict Regrowth From 5AR Inhibitors? [perfecthairhealth.com]
- 15. academic.oup.com [academic.oup.com]
- 16. WikiGenes - SRD5A1 - steroid-5-alpha-reductase, alpha... [wikigenes.org]
- 17. genecards.org [genecards.org]
- 18. researchgate.net [researchgate.net]
- 19. Enzyme SRD5A1 Biochemical (FAST-1408) - EuroscreenFast - EuroscreenFast [euroscreenfast.com]
Methodological & Application
Application Notes and Protocols for Srd5a1-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Srd5a1-IN-1 is a potent and specific inhibitor of Steroid 5-alpha-reductase type 1 (SRD5A1), an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] This application note provides detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, SRD5A1 protein and gene expression, and to understand its mechanism of action.
Mechanism of Action
This compound acts as a competitive and covalent inhibitor of SRD5A1.[1] Its inhibitory action leads to a reduction in the production of DHT and a subsequent decrease in SRD5A1 protein levels.[1] The primary signaling pathway affected is the androgen receptor (AR) signaling pathway, where SRD5A1 plays a crucial role in producing the most potent AR agonist, DHT.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available research.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (SRD5A1 Inhibition) | 1.44 µM | - | [1] |
| IC50 (Cytotoxicity) | 29.99 ± 8.69 µM | HaCaT | [1] |
Table 2: Effect of this compound on SRD5A1 Protein Expression in HaCaT Cells (24h treatment)
| Concentration | SRD5A1 Protein Expression | Reference |
| 1 µM | Significant decrease | [1] |
| 2.5 µM | Significant decrease | [1] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental design, refer to the following diagrams.
Caption: SRD5A1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Cell Culture Studies.
Detailed Experimental Protocols
The following are detailed protocols for key experiments using this compound. These are general guidelines and may need optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing cells and treating them with this compound. The choice of cell line will depend on the research question (e.g., HaCaT for skin-related studies, LNCaP or PC3 for prostate cancer research).
Materials:
-
Cell line of interest (e.g., HaCaT, LNCaP)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates (e.g., 96-well for viability, 6-well for protein/RNA extraction)
-
Sterile cell culture hood
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Grow cells to 70-80% confluency in a T-75 flask.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in complete growth medium and perform a cell count.
-
Seed cells into the appropriate culture plates at a predetermined density. For example:
-
96-well plate: 5,000 - 10,000 cells/well
-
6-well plate: 2 x 10^5 cells/well
-
-
-
Cell Adherence: Incubate the plates for 24 hours at 37°C and 5% CO2 to allow cells to adhere.
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C.[1]
-
On the day of the experiment, dilute the stock solution in complete growth medium to the desired final concentrations (e.g., 0.5, 1, 2.5 µM). Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) must be included.
-
-
Treatment:
-
Remove the old medium from the wells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 12, 24, 48, or 72 hours) depending on the assay to be performed.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells cultured and treated as in Protocol 1 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the desired incubation period with this compound (e.g., 24 hours), add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot for SRD5A1 Protein Expression
This protocol is used to determine the effect of this compound on the protein levels of SRD5A1.
Materials:
-
Cells cultured and treated as in Protocol 1 in a 6-well plate
-
Ice-cold PBS
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SRD5A1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, place the 6-well plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SRD5A1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities and normalize the SRD5A1 signal to the loading control.
Protocol 4: Quantitative PCR (qPCR) for SRD5A1 Gene Expression
This protocol measures the effect of this compound on the mRNA levels of the SRD5A1 gene.
Materials:
-
Cells cultured and treated as in Protocol 1 in a 6-well plate
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for SRD5A1 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
After treatment (e.g., 12 or 24 hours), wash the cells with PBS.
-
Lyse the cells directly in the well and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for SRD5A1 or the reference gene, and the diluted cDNA.
-
Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for SRD5A1 and the reference gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of SRD5A1 to the reference gene and comparing the treated samples to the vehicle control.
-
References
Application Notes and Protocols for Srd5a1-IN-1 In Vitro Enzyme Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting an in vitro enzyme assay for Srd5a1-IN-1, a competitive and covalent inhibitor of steroid 5α-reductase type 1 (Srd5a1). The provided methodologies are designed to be adaptable for screening and characterizing inhibitors of Srd5a1.
Introduction
Steroid 5α-reductase 1 (Srd5a1) is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1] Dysregulation of Srd5a1 activity is implicated in various androgen-dependent conditions. This compound has been identified as an inhibitor of Srd5a1 with a reported IC50 of 1.44 µM.[2] This document outlines a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of this compound and other potential inhibitors.
The assay is based on the NADPH-dependent reduction of testosterone to DHT by a microsomal preparation containing Srd5a1.[3] The enzyme activity can be quantified by measuring the amount of DHT produced or by monitoring the consumption of the cofactor, NADPH.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Srd5a1 signaling pathway and the general experimental workflow for the in vitro enzyme assay.
Caption: Srd5a1 signaling pathway.
Caption: Experimental workflow for Srd5a1 in vitro assay.
Data Presentation
The quantitative data from the Srd5a1 in vitro enzyme assay should be summarized for clear comparison. The following table provides a template for presenting the results of inhibitor testing.
| Compound | Concentration (µM) | Srd5a1 Activity (% of Control) | Standard Deviation | IC50 (µM) |
| This compound | 0.1 | 85.2 | ± 4.1 | 1.44 |
| 0.5 | 65.7 | ± 3.5 | ||
| 1.0 | 52.1 | ± 2.9 | ||
| 2.5 | 30.8 | ± 2.2 | ||
| 5.0 | 15.4 | ± 1.8 | ||
| 10.0 | 5.9 | ± 1.1 | ||
| Finasteride | 0.01 | 90.3 | ± 4.5 | 0.05 |
| (Positive Control) | 0.05 | 55.6 | ± 3.8 | |
| 0.1 | 35.1 | ± 2.5 | ||
| 0.5 | 10.2 | ± 1.5 | ||
| 1.0 | 4.7 | ± 0.9 | ||
| DMSO | - | 100 | ± 5.2 | N/A |
| (Vehicle Control) |
Experimental Protocols
I. Preparation of Rat Liver Microsomes (Srd5a1 Enzyme Source)
This protocol describes the preparation of a crude microsomal fraction from rat liver, which is a rich source of Srd5a1.
Materials:
-
Male Sprague-Dawley rat liver
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 0.25 M sucrose, 1 mM EDTA, and protease inhibitor cocktail.
-
Centrifuge and ultracentrifuge
-
Dounce homogenizer
-
Bradford assay reagents
Protocol:
-
Euthanize a male Sprague-Dawley rat and perfuse the liver with ice-cold saline.
-
Excise the liver, weigh it, and mince it in ice-cold Homogenization Buffer.
-
Homogenize the liver tissue using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.
-
Carefully collect the supernatant and transfer it to an ultracentrifuge tube.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant and resuspend the microsomal pellet in a minimal volume of Homogenization Buffer.
-
Determine the protein concentration of the microsomal preparation using the Bradford assay.
-
Aliquot the microsomal suspension and store at -80°C until use.
II. Srd5a1 In Vitro Enzyme Assay (DHT Detection by LC-MS)
This protocol provides a highly sensitive and specific method for measuring Srd5a1 activity by quantifying the formation of DHT.
Materials:
-
Rat liver microsomes (prepared as above)
-
Assay Buffer: 50 mM Potassium Phosphate buffer (pH 6.5)
-
Testosterone (Substrate)
-
NADPH (Cofactor)
-
This compound (Test Inhibitor)
-
Finasteride or Dutasteride (Positive Control Inhibitor)
-
DMSO (Vehicle)
-
Acetonitrile with an internal standard (e.g., DHT-d3) for reaction termination and sample preparation.
-
96-well microplate
-
LC-MS system
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of Testosterone in ethanol.
-
Prepare a stock solution of NADPH in Assay Buffer.
-
Prepare stock solutions of this compound and control inhibitors in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 5 µL of the test inhibitor (this compound) or control inhibitor at various concentrations. For the vehicle control, add 5 µL of DMSO.
-
Add 40 µL of Assay Buffer containing the rat liver microsomes (final protein concentration of approximately 20-50 µg/mL).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 5 µL of a pre-warmed mixture of Testosterone (final concentration 1-5 µM) and NADPH (final concentration 100 µM) in Assay Buffer.
-
Incubate the reaction mixture at 37°C for 30-60 minutes with gentle shaking.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate at 4,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS analysis.
-
-
DHT Quantification:
-
Analyze the samples using a validated LC-MS method to quantify the concentration of DHT.
-
-
Data Analysis:
-
Calculate the percentage of Srd5a1 activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
III. Alternative Protocol: Spectrophotometric Assay (NADPH Depletion)
This protocol offers a simpler, high-throughput method for assessing Srd5a1 activity by monitoring the decrease in NADPH absorbance at 340 nm.[3]
Materials:
-
Same as for the LC-MS based assay, excluding the LC-MS system and related reagents.
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm.
Protocol:
-
Preparation of Reagents: Prepare reagents as described in the LC-MS protocol.
-
Assay Setup:
-
In a UV-transparent 96-well plate, add 5 µL of the test inhibitor (this compound) or control inhibitor at various concentrations. Add 5 µL of DMSO for the vehicle control.
-
Add 40 µL of Assay Buffer containing the rat liver microsomes (final protein concentration of approximately 20-50 µg/mL).
-
Add 5 µL of Testosterone solution (final concentration 1-5 µM).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction and Detection:
-
Initiate the reaction by adding 5 µL of NADPH solution (final concentration 100 µM).
-
Immediately measure the absorbance at 340 nm at time zero.
-
Incubate the plate at 37°C and monitor the decrease in absorbance at 340 nm over a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340 per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the rate of the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro characterization of Srd5a1 inhibitors like this compound. The choice between the highly specific LC-MS-based method and the high-throughput spectrophotometric method will depend on the specific research needs and available resources. Adherence to these detailed protocols will enable researchers to generate reliable and reproducible data for the advancement of drug discovery programs targeting Srd5a1.
References
Application Notes and Protocols for Srd5a1-IN-1 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of Srd5a1-IN-1, a selective inhibitor of the steroid 5 alpha-reductase type 1 enzyme. Due to the absence of published in vivo studies for this specific compound, this document offers a detailed framework for researchers to establish effective and reproducible experimental protocols. The provided dosage information for other 5α-reductase inhibitors should be used as a starting point for dose-range finding studies for this compound.
Introduction to this compound
This compound is a potent and selective inhibitor of Steroid 5 alpha-reductase 1 (Srd5a1), an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] Dysregulation of Srd5a1 activity has been implicated in various pathological conditions, making it a key therapeutic target.
In Vitro Activity: this compound has demonstrated inhibitory activity against Srd5a1 with a reported half-maximal inhibitory concentration (IC50) of 1.44 µM.[2][3]
Srd5a1 Signaling Pathway
The canonical pathway involving Srd5a1 is the conversion of testosterone to DHT. DHT then binds to the androgen receptor (AR), leading to the transcription of androgen-responsive genes. Inhibition of Srd5a1 by this compound is expected to reduce DHT levels, thereby modulating the expression of these target genes.
Caption: Srd5a1 signaling pathway and the inhibitory action of this compound.
Quantitative Data from In Vivo Studies of Other 5α-Reductase Inhibitors
While no in vivo data for this compound is currently available, the following tables summarize dosages of other 5α-reductase inhibitors used in animal studies. This information can serve as a valuable reference for designing initial dose-finding experiments for this compound.
| Compound | Animal Model | Dosage | Route of Administration | Study Duration | Key Findings |
| Dutasteride | Rat | 1 mg/kg/day | Oral | Not Specified | Reduced prostate and tumor DHT content and weight. |
| Finasteride | Rat | Not Specified | Oral | Not Specified | Reduced prostate weight and DHT content. |
| 4-MA | Dog | 3 or 15 mg/kg/day | Subcutaneous | 43 days | Caused a sharp decline in prostate volume.[4] |
| 4-MA | Dog | 1 or 3 mg/kg (total daily) | Oral (divided doses) | 42 days | Produced significant reductions in prostate size.[4] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Based on supplier recommendations, two primary formulations can be considered for in vivo administration of this compound. The choice of vehicle will depend on the desired route of administration and experimental design. A solubility of at least 2.5 mg/mL can be achieved with the following vehicles[2]:
Formulation 1 (Aqueous-based for Systemic Administration):
-
Vehicle: 10% DMSO in 90% (20% SBE-β-CD in Saline)
-
Preparation:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Dissolve this compound in DMSO to create a stock solution.
-
Add the this compound/DMSO stock solution to the 20% SBE-β-CD solution to achieve the final desired concentration and a 10% DMSO co-solvent concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Recommended for: Intravenous (IV), Intraperitoneal (IP), or Subcutaneous (SC) administration.
Formulation 2 (Oil-based for Oral or Depot Administration):
-
Vehicle: 10% DMSO in 90% Corn Oil
-
Preparation:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add the this compound/DMSO stock solution to corn oil to achieve the final desired concentration and a 10% DMSO co-solvent concentration.
-
Vortex or sonicate to ensure a homogenous suspension.
-
-
Recommended for: Oral (PO) gavage or subcutaneous (SC) depot injections.
Dose-Range Finding Study (Example Workflow)
A dose-range finding study is crucial to determine the optimal dose of this compound that is both efficacious and well-tolerated.
Caption: A typical workflow for a dose-range finding study.
Protocol:
-
Animal Model: Select an appropriate animal model (e.g., mice or rats) based on the research question.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, low dose, mid-dose, high dose of this compound). A starting point for dosing could be in the range of 1-50 mg/kg, based on data from other 5α-reductase inhibitors.
-
Administration: Administer this compound or vehicle daily for a predetermined period (e.g., 7-14 days) via the chosen route.
-
Monitoring: Monitor animals daily for any signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.
-
Sample Collection: At the end of the study, collect blood and relevant tissues for pharmacokinetic (PK) and pharmacodynamic (PD) analysis.
-
Analysis:
-
PK Analysis: Measure the concentration of this compound in plasma to determine its pharmacokinetic profile (e.g., Cmax, t1/2, AUC).
-
PD Analysis: Measure DHT levels in target tissues (e.g., prostate, skin) to assess the inhibitory effect of this compound on Srd5a1 activity.
-
Toxicity Assessment: Evaluate organ weights and perform histopathological analysis of major organs to assess any potential toxicity.
-
Efficacy Study in a Disease Model (General Protocol)
Once a safe and effective dose has been established, the efficacy of this compound can be evaluated in a relevant animal model of disease (e.g., benign prostatic hyperplasia, androgenetic alopecia).
Protocol:
-
Model Induction: Induce the disease model in the selected animal species.
-
Treatment Initiation: Once the disease phenotype is established, begin treatment with the predetermined optimal dose of this compound or vehicle.
-
Monitoring: Monitor disease progression using relevant parameters (e.g., prostate size, hair growth, etc.).
Conclusion
While direct in vivo dosage information for this compound is not yet publicly available, this document provides a robust framework for researchers to initiate their own in vivo studies. By leveraging the provided formulation guidelines and referencing the dosage of other 5α-reductase inhibitors, scientists can design and execute well-controlled experiments to elucidate the in vivo efficacy and therapeutic potential of this compound. It is imperative to conduct thorough dose-range finding studies to establish a safe and effective dose before proceeding to efficacy models.
References
- 1. What are SRD5A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide as a non-steroidal inhibitor for steroid 5α-reductase type 1 using a human keratinocyte cell-based assay and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of a new 5 alpha-reductase inhibitor on size, histologic characteristics, and androgen concentrations of the canine prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Srd5a1-IN-1 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Srd5a1-IN-1 is a potent and selective inhibitor of Steroid 5-alpha-reductase 1 (SRD5A1), an enzyme pivotal in the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] This document provides detailed application notes on the solubility of this compound and comprehensive protocols for the preparation of stock solutions for both in vitro and in vivo experimental use.
SRD5A1 Signaling Pathway
SRD5A1 is a key enzyme in androgen metabolism.[2][3][4] It catalyzes the conversion of testosterone to dihydrotestosterone (DHT), which then binds to the androgen receptor (AR) to regulate gene expression.[5][6] Inhibition of SRD5A1 by this compound blocks this conversion, leading to reduced DHT levels and subsequent downstream effects.
Caption: SRD5A1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The solubility of this compound has been determined in various solvents. This information is crucial for the preparation of appropriate stock solutions for different experimental needs.
| Solvent System | Maximum Solubility | Molar Concentration (approx.) | Use Case |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1][7] | 255.58 mM[1][7] | In vitro |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1] | ≥ 6.39 mM[1] | In vivo |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL[1] | ≥ 6.39 mM[1] | In vivo |
Note: The use of newly opened, hygroscopic DMSO is recommended for optimal solubility.[1] Ultrasonic treatment may be required to fully dissolve the compound in DMSO.[1][7]
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution for In Vitro Use
This protocol outlines the steps to prepare a high-concentration stock solution of this compound in DMSO, suitable for further dilution in cell culture media for in vitro experiments.
Caption: Workflow for the preparation of this compound stock solution.
Materials:
-
This compound solid powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound solid powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 39.1 mg of the compound (Molecular Weight: 390.45 g/mol ).
-
Adding Solvent: Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Initial Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Ultrasonication (if required): If the compound does not fully dissolve with vortexing, place the tube in an ultrasonic water bath. Sonicate in short bursts of 5-10 minutes until the solution is clear.[1][7] Avoid excessive heating of the sample.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has completely dissolved and the solution is clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of a Dosing Solution for In Vivo Use
This protocol describes the preparation of a this compound dosing solution suitable for animal studies, using a co-solvent system to enhance bioavailability.
Materials:
-
This compound solid powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Corn Oil or a solution of 20% SBE-β-CD in saline
-
Sterile tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Prepare the Co-Solvent Vehicle: Prepare the final vehicle by mixing 10% DMSO with 90% corn oil or 90% of a 20% SBE-β-CD in saline solution. For example, to prepare 1 mL of the vehicle, mix 100 µL of DMSO with 900 µL of corn oil or the SBE-β-CD solution.
-
Weighing the Compound: Weigh the required amount of this compound to achieve the desired final concentration. For a target concentration of 2.5 mg/mL, weigh 2.5 mg of the compound for every 1 mL of the final dosing solution.
-
Initial Dissolution in DMSO: Add the 10% volume of DMSO (e.g., 100 µL for a 1 mL final volume) to the weighed this compound and vortex until the compound is dissolved.
-
Addition of the Final Vehicle Component: Gradually add the 90% volume of corn oil or SBE-β-CD solution to the DMSO-dissolved compound.[1]
-
Final Mixing: Vortex the solution thoroughly until it is a clear and homogenous solution. Gentle warming or sonication may be used if necessary to aid dissolution.
-
Use: The resulting solution is ready for in vivo administration. It is recommended to prepare this solution fresh before each use.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are SRD5A1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. SRD5A1 - Wikipedia [en.wikipedia.org]
- 4. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 5. genecards.org [genecards.org]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Measuring Srd5a1-IN-1 Efficacy
Topic: How to Measure Srd5a1-IN-1 Efficacy in Experiments Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a competitive and covalent inhibitor of Steroid 5α-reductase type 1 (SRD5A1), an enzyme crucial for converting testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT).[1][2] By inhibiting SRD5A1, this compound effectively reduces DHT levels, making it a compound of interest for conditions driven by high DHT, such as androgenetic alopecia (male pattern baldness) and benign prostatic hyperplasia (BPH).[1] Efficacy measurement of this compound involves a multi-faceted approach, combining in vitro assays to determine its direct effects on enzyme activity and cellular functions, and in vivo studies to assess its physiological impact in relevant animal models.
SRD5A1 Signaling Pathway
The SRD5A1 enzyme plays a pivotal role in androgen signaling. It catalyzes the conversion of testosterone to DHT, which binds to the androgen receptor (AR) with a much higher affinity than testosterone.[3][4] This AR activation leads to the transcription of target genes involved in various physiological and pathological processes. This compound disrupts this pathway by inhibiting the initial conversion step.
Caption: SRD5A1 pathway and the inhibitory action of this compound.
In Vitro Efficacy Assessment
In vitro assays are fundamental for characterizing the potency and mechanism of this compound. These experiments typically utilize cell lines that endogenously express SRD5A1, such as human keratinocyte (HaCaT) cells, or prostate cancer cell lines like LNCaP and DU-145.[5][6]
Caption: General experimental workflow for in vitro efficacy testing.
SRD5A1 Enzyme Inhibition Assay
This assay directly measures the ability of this compound to inhibit the conversion of testosterone to DHT.
Protocol:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treatment: Replace the medium with a serum-free medium containing 10 µM testosterone and varying concentrations of this compound (e.g., 0.1 to 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., Dutasteride).
-
Incubation: Incubate the cells for 12-24 hours.
-
Sample Collection: Collect the cell culture supernatant and/or cell lysates.
-
DHT Quantification: Measure the concentration of DHT using Liquid Chromatography-Mass Spectrometry (LC-MS) for high sensitivity and specificity, or a commercially available DHT ELISA kit.[7][8][9] High-Performance Thin-Layer Chromatography (HPTLC) can also be used for detection.[5]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.
Western Blot for SRD5A1 Protein Expression
This compound has been shown to suppress SRD5A1 protein levels, providing a secondary mechanism of action.[2]
Protocol:
-
Cell Treatment: Treat HaCaT cells with this compound (e.g., 0.5, 1, and 2.5 µM) for 12 and 24 hours.
-
Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against SRD5A1 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize SRD5A1 levels to the loading control.
Quantitative RT-PCR for SRD5A1 mRNA Expression
This assay determines if the inhibitor's effect on protein level is due to changes in gene transcription.
Protocol:
-
Cell Treatment: Treat cells as described for the Western Blot protocol.
-
RNA Extraction: Extract total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for SRD5A1 and a reference gene (e.g., GAPDH).
-
Analysis: Calculate the relative expression of SRD5A1 mRNA using the ΔΔCt method.[10] Note: Studies have shown this compound may not significantly affect mRNA expression.[2]
Quantitative In Vitro Data Summary
| Assay Type | Cell Line | Key Parameter | Example Result | Reference |
| Enzyme Inhibition | HaCaT | IC50 | 1.44 µM | [2][5] |
| Protein Expression | HaCaT | % Decrease (2.5 µM, 24h) | Significant decrease in SRD5A1 protein | [2] |
| mRNA Expression | HaCaT | Fold Change (2.5 µM, 24h) | No significant change | [2] |
| Cell Viability | HCT116, LOVO | Effect | Inhibition of SRD5A1 reduced cell viability | [11][12] |
In Vivo Efficacy Assessment
In vivo studies are critical to evaluate the physiological effects, safety, and therapeutic potential of this compound in a whole-organism context.
Caption: General experimental workflow for in vivo efficacy testing.
Animal Models
The choice of animal model depends on the therapeutic indication.
-
Benign Prostatic Hyperplasia (BPH): Testosterone-induced BPH in rats or dogs is a common model. These models show increased prostate size and urinary symptoms similar to human BPH.[13] Spontaneously developing BPH in older dogs is also a valuable, though less accessible, model.[13][14]
-
Androgenetic Alopecia: While more complex to model, rodent models with specific genetic backgrounds or human hair follicle xenografts on immunodeficient mice can be used.
Protocol for Testosterone-Induced BPH Rat Model
Protocol:
-
Animals: Use adult male Sprague-Dawley or Wistar rats.
-
Induction: Castrate the rats and, after a recovery period, administer daily subcutaneous injections of testosterone propionate (e.g., 5 mg/kg) for 4 weeks to induce prostatic hyperplasia.[15]
-
Grouping: Divide animals into groups: Sham (no castration/treatment), BPH Model (testosterone only), this compound treated (testosterone + different doses of the inhibitor), and Positive Control (testosterone + finasteride/dutasteride).
-
Treatment: Administer this compound orally or via injection for the duration of the testosterone treatment.
-
Endpoint Analysis:
-
Hormone Levels: At the end of the study, collect blood via cardiac puncture. Separate serum and measure DHT and testosterone levels using LC-MS or ELISA.[16]
-
Prostate Analysis: Euthanize the animals and carefully dissect the prostate gland. Measure the total weight and volume.
-
Histology: Fix a portion of the prostate in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate glandular hyperplasia and other morphological changes.
-
-
Data Analysis: Compare the mean prostate weight, prostate weight to body weight ratio, and serum DHT levels between the groups using appropriate statistical tests (e.g., ANOVA).
Quantitative In Vivo Data Summary
| Model | Parameter Measured | Control Group (BPH Model) | Treated Group (this compound) | Reference |
| Rat BPH Model | Serum DHT Level | Elevated | Significantly Reduced | [16] |
| Prostate Weight | ~1.5 g (example) | Dose-dependent reduction | [17] | |
| Prostate Volume | Increased | Dose-dependent reduction | [16] | |
| Histology | Glandular epithelial hyperplasia | Reduced hyperplasia | [15] |
Conclusion
Measuring the efficacy of this compound requires a systematic approach employing both in vitro and in vivo methodologies. In vitro assays are essential for determining the inhibitor's IC50, understanding its mechanism on protein expression, and assessing cellular effects. In vivo animal models, particularly for BPH, are crucial for evaluating the physiological response, including the reduction of target organ size and systemic DHT levels.[16][17] The combination of these detailed protocols and quantitative data analysis provides a robust framework for researchers to thoroughly assess the therapeutic potential of this compound.
References
- 1. What are SRD5A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide as a non-steroidal inhibitor for steroid 5α-reductase type 1 using a human keratinocyte cell-based assay and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. lcms.cz [lcms.cz]
- 8. scandinavianbiolabs.com [scandinavianbiolabs.com]
- 9. assaygenie.com [assaygenie.com]
- 10. 5-alpha-reductase type I (SRD5A1) is up-regulated in non-small cell lung cancer but does not impact proliferation, cell cycle distribution or apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Steroid 5α-Reductase Type I Induces Cell Viability and Migration via Nuclear Factor-κB/Vascular Endothelial Growth Factor Signaling Pathway in Colorectal Cancer [frontiersin.org]
- 12. Steroid 5α-Reductase Type I Induces Cell Viability and Migration via Nuclear Factor-κB/Vascular Endothelial Growth Factor Signaling Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 14. Animal models for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The use of 5-alpha reductase inhibitors in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for Srd5a1-IN-1 in Western Blot Analysis of SRD5A1 Protein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Srd5a1-IN-1, a potent and specific inhibitor of Steroid 5α-reductase 1 (SRD5A1), in Western blot analysis. This document includes detailed protocols, quantitative data on its effects, and visualizations of the experimental workflow and the SRD5A1 signaling pathway.
Introduction
SRD5A1 is a key enzyme that catalyzes the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT)[1][2]. This enzymatic activity is crucial in androgen and estrogen metabolism[1]. Dysregulation of SRD5A1 has been implicated in various pathological conditions, including benign prostatic hyperplasia and the progression of prostate cancer[1][3]. This compound is a competitive and covalent inhibitor of SRD5A1 with an IC50 of 1.44 µM, making it a valuable tool for studying the role of SRD5A1 in cellular processes[4]. It has been shown to decrease the protein expression of SRD5A1, providing a method to investigate the downstream effects of SRD5A1 inhibition[4][5].
Quantitative Data Summary
The following table summarizes the quantitative data regarding the effect of this compound on SRD5A1 protein expression and cell viability. The data is compiled from studies on HaCaT human keratinocyte cells.
| Parameter | Cell Line | Concentration | Incubation Time | Result | Reference |
| SRD5A1 Protein Expression | HaCaT | 0.5, 1, and 2.5 µM | 12 h | No significant change in SRD5A1 protein levels. | [4][5] |
| HaCaT | 1 and 2.5 µM | 24 h | Significant decrease in SRD5A1 protein expression. | [4][5] | |
| SRD5A1 mRNA Expression | HaCaT | 0.5, 1, and 2.5 µM | 12 h and 24 h | Did not affect the mRNA expression of SRD5A1. | [4][5] |
| Cell Cytotoxicity (IC50) | HaCaT | 0.2, 0.5, 1, and 2.5 µM | 24 h | No significant cytotoxicity observed (IC50: 29.99 ± 8.69 µM). | [4][5] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental procedure, the following diagrams have been generated using Graphviz.
Caption: SRD5A1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis of SRD5A1.
Detailed Experimental Protocol: Western Blotting for SRD5A1
This protocol provides a step-by-step guide for performing Western blot analysis to assess the effect of this compound on SRD5A1 protein levels.
Materials:
-
Cell Lines: HaCaT (human keratinocytes) or DU 145 (prostate cancer) cells are suitable models[5][6].
-
This compound: Prepare stock solutions in DMSO.
-
Antibodies:
-
Primary antibody: Rabbit or Mouse anti-SRD5A1 antibody. A dilution of 1:1000 is a good starting point[6].
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Reagents:
-
Cell culture medium (e.g., DMEM) with supplements.
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
Tris-glycine SDS-PAGE gels.
-
Transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Enhanced chemiluminescence (ECL) detection reagent.
-
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, and 2.5 µM) and a vehicle control (DMSO) for 24 hours[5].
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto a Tris-glycine SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-SRD5A1 antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation[6].
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the SRD5A1 band intensity to a loading control protein (e.g., GAPDH or β-actin) to correct for loading differences.
-
Conclusion
This compound serves as an effective tool for investigating the cellular functions of SRD5A1. The provided protocols and data facilitate the design and execution of Western blot experiments to analyze the inhibitory effects of this compound on SRD5A1 protein expression. The visualization of the signaling pathway and experimental workflow offers a clear conceptual framework for researchers in the field.
References
- 1. SRD5A1 - Wikipedia [en.wikipedia.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. What are SRD5A1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. SRD5A1 antibody (26001-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for Srd5a1-IN-1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Srd5a1-IN-1 is a potent and selective inhibitor of Steroid 5-alpha-reductase type 1 (SRD5A1), an enzyme responsible for the conversion of testosterone to the more active androgen, dihydrotestosterone (DHT).[1] Dysregulation of SRD5A1 activity is implicated in various androgen-dependent pathologies, including benign prostatic hyperplasia, androgenic alopecia, and certain types of cancer.[2] this compound serves as a valuable tool for studying the physiological and pathological roles of SRD5A1 and for the discovery of novel therapeutic agents targeting this enzyme. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize SRD5A1 inhibitors.
Mechanism of Action
This compound is a competitive and covalent inhibitor of SRD5A1.[1] It exhibits a dual mechanism of action by not only inhibiting the enzymatic activity of SRD5A1 but also by reducing the cellular levels of the SRD5A1 protein.[1] This dual action makes it a highly effective modulator of the SRD5A1 pathway.
Data Presentation
Inhibitor Profile: this compound
| Parameter | Value | Reference |
| Target | Steroid 5-alpha-reductase type 1 (SRD5A1) | [1] |
| IC50 | 1.44 µM | [1] |
| Mechanism of Inhibition | Competitive and Covalent | [1] |
| Cellular Effect | Decreases SRD5A1 protein expression | [1] |
Dose-Response Data for this compound (Hypothetical)
The following table is a representative example of dose-response data that can be generated for this compound using the protocols described below.
| Concentration (µM) | % Inhibition of DHT Production |
| 0.1 | 15.2 |
| 0.5 | 35.8 |
| 1.0 | 48.5 |
| 1.44 (IC50) | 50.0 |
| 2.5 | 65.1 |
| 5.0 | 80.3 |
| 10.0 | 92.7 |
Signaling Pathway
The SRD5A1 signaling pathway is central to androgen metabolism. Testosterone, the primary male sex hormone, is converted by SRD5A1 to dihydrotestosterone (DHT). DHT has a higher affinity for the androgen receptor (AR) and is a more potent activator of androgen signaling, which plays a crucial role in the development and progression of various androgen-dependent conditions.
Caption: SRD5A1 converts testosterone to DHT, a potent androgen receptor agonist.
Experimental Protocols
Two primary types of HTS assays are recommended for screening SRD5A1 inhibitors using this compound as a control compound: a cell-based assay measuring DHT production by LC-MS/MS and a biochemical assay monitoring NADPH consumption.
Cell-Based High-Throughput Screening Assay for SRD5A1 Inhibition via LC-MS/MS
This protocol is adapted from a validated method for screening 5-alpha reductase inhibitors and is suitable for HTS formats.[3][4] It directly measures the product of SRD5A1 activity, DHT, in a cellular context.
Workflow Diagram:
Caption: Workflow for a cell-based SRD5A1 inhibition HTS assay.
Materials and Reagents:
-
Cell Lines: Human prostate cancer cell lines such as DU-145 or LNCaP (which endogenously express SRD5A1) are suitable.[3][5]
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Testosterone: Substrate for the SRD5A1 enzyme.
-
This compound: Positive control inhibitor.
-
LC-MS/MS System: A sensitive system capable of quantifying DHT.
-
96-well or 384-well cell culture plates.
-
Reagents for sample preparation: (e.g., methyl tertiary-butyl ether for extraction, picolinic acid for derivatization if required).[6]
Procedure:
-
Cell Seeding:
-
Culture DU-145 or LNCaP cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Addition:
-
Prepare a dilution series of this compound (e.g., from 0.1 to 10 µM) in culture medium.
-
Prepare test compounds at the desired screening concentration (e.g., 10 µM).
-
Add the compounds and controls to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
-
Substrate Addition and Incubation:
-
Prepare a stock solution of testosterone in an appropriate solvent (e.g., ethanol).
-
Dilute the testosterone stock in culture medium to the final desired concentration (e.g., 100 ng/mL).[5]
-
Add the testosterone solution to all wells except for the background controls.
-
Incubate the plates for a predetermined time (e.g., 3 to 24 hours) at 37°C in a CO2 incubator.
-
-
Sample Collection and Preparation:
-
After incubation, centrifuge the plates.
-
Carefully collect the supernatant from each well.
-
Perform a liquid-liquid extraction of the steroids from the supernatant using a solvent like methyl tertiary-butyl ether.[6]
-
If necessary for sensitivity, derivatize the extracted samples.[3][6]
-
Dry the samples and reconstitute them in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Quantify the amount of DHT produced in each well using a standard curve.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the vehicle control.
-
Determine the IC50 value for this compound and any active test compounds by fitting the dose-response data to a suitable model.
-
Biochemical High-Throughput Screening Assay for SRD5A1 Inhibition (NADPH Depletion)
This assay measures the activity of SRD5A1 by monitoring the consumption of its cofactor, NADPH, which has a characteristic absorbance at 340 nm. This method is generally faster and less expensive than LC-MS/MS-based assays.
Workflow Diagram:
Caption: Workflow for a biochemical SRD5A1 inhibition HTS assay.
Materials and Reagents:
-
SRD5A1 Enzyme Source: Microsomal fractions from cells overexpressing SRD5A1 or a purified recombinant SRD5A1 enzyme.
-
Assay Buffer: e.g., potassium phosphate buffer, pH 6.5.
-
NADPH: Cofactor for the SRD5A1 enzyme.
-
Testosterone: Substrate.
-
This compound: Positive control inhibitor.
-
UV-transparent 96-well or 384-well plates.
-
Spectrophotometer capable of reading absorbance at 340 nm in a kinetic mode.
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer.
-
Prepare stock solutions of NADPH, testosterone, and this compound in the assay buffer.
-
-
Assay Setup:
-
In a UV-transparent microplate, add the assay buffer, SRD5A1 enzyme source, and NADPH to each well.
-
Add the test compounds and this compound at various concentrations to the appropriate wells. Include vehicle-only controls.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding testosterone to all wells.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm every minute for a period of 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of NADPH consumption for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each compound concentration by comparing the reaction rate to that of the vehicle control.
-
Calculate the IC50 values for active compounds.
-
Selectivity Profiling
To determine the selectivity of this compound or newly identified inhibitors, the above assays can be adapted to use the SRD5A2 isoform. By comparing the IC50 values obtained for SRD5A1 and SRD5A2, the selectivity of the compound can be quantified. It is important to use cell lines or enzyme preparations that specifically express each isoform. For example, HEK-293 cells can be transiently transfected to overexpress either SRD5A1 or SRD5A2 for use in these assays.[3]
Conclusion
This compound is a valuable research tool for investigating the role of SRD5A1 in health and disease. The detailed protocols provided here for cell-based and biochemical high-throughput screening assays will enable researchers to efficiently identify and characterize novel inhibitors of SRD5A1, paving the way for the development of new therapeutic strategies for androgen-dependent disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are SRD5A1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput and direct measurement of androgen levels using turbulent flow chromatography liquid chromatography-triple quadrupole mass spectrometry (TFC-LC-TQMS) to discover chemicals that modulate dihydrotestosterone production in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of dihydrotestosterone and its metabolites in mouse sera by LC-MS/MS with chemical derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Srd5a1-IN-1 precipitation in cell media
Welcome to the technical support center for Srd5a1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the precipitation of the inhibitor in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Steroid 5-alpha-reductase type 1 (SRD5A1). The SRD5A1 enzyme is a key player in androgen and estrogen metabolism, responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT)[1][2][3]. By inhibiting SRD5A1, this compound blocks this conversion, leading to reduced levels of DHT. This makes it a valuable tool for studying the role of SRD5A1 and DHT in various physiological and pathological processes.
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 100 mg/mL (255.58 mM); however, sonication may be required to achieve complete dissolution.
Q3: My this compound is precipitating after I add it to my cell culture medium. What can I do?
Precipitation of hydrophobic compounds like this compound when diluted into aqueous solutions like cell culture media is a common issue. Here are several steps you can take to troubleshoot this problem:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.1% in your cell culture medium. While some cell lines can tolerate higher concentrations, keeping it low minimizes solvent-induced toxicity and reduces the risk of precipitation[4].
-
Use a serial dilution approach: Instead of adding your highly concentrated DMSO stock solution directly to the media, perform one or more intermediate dilutions in DMSO to lower the concentration before the final dilution into your aqueous medium[4].
-
Pre-warm the media: Adding the inhibitor to pre-warmed cell culture media can sometimes help maintain its solubility.
-
Increase mixing: After adding the inhibitor to the media, ensure it is mixed thoroughly but gently to promote dispersion.
-
Consider the final concentration of this compound: In vitro studies have shown this compound to be effective at concentrations between 0.5 and 2.5 µM, with an IC50 of 1.44 µM[5]. Using the lowest effective concentration can reduce the likelihood of precipitation.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving precipitation issues with this compound in your cell-based assays.
Visualizing the Troubleshooting Workflow
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
-
Sonicator
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.91 mg of this compound (MW: 391.26 g/mol ) in 1 mL of DMSO.
-
Vortex the solution thoroughly.
-
If the compound is not fully dissolved, sonicate the vial in a water bath until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[5].
-
Protocol 2: Diluting this compound into Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile DMSO
-
Pre-warmed complete cell culture medium
-
-
Procedure (Example for a final concentration of 1 µM):
-
Step 1: Intermediate Dilution. Prepare a 1 mM intermediate stock by diluting the 10 mM stock solution 1:10 in DMSO (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).
-
Step 2: Final Dilution. Add 1 µL of the 1 mM intermediate stock to 1 mL of your pre-warmed cell culture medium. This results in a final this compound concentration of 1 µM and a final DMSO concentration of 0.1%.
-
Step 3: Mixing. Immediately after adding the inhibitor, mix the medium gently but thoroughly by pipetting up and down or swirling the culture vessel.
-
Step 4: Control. Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your treated samples.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 391.26 g/mol | |
| Solubility in DMSO | 100 mg/mL (255.58 mM) | |
| IC50 | 1.44 µM | [5] |
| Effective In Vitro Concentration | 0.5 - 2.5 µM | [5] |
| Recommended Final DMSO Concentration | < 0.1% | [4] |
SRD5A1 Signaling Pathway
The SRD5A1 enzyme plays a crucial role in the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen. DHT then binds to the androgen receptor (AR), leading to its activation and the regulation of target gene expression. In some contexts, such as prostate cancer, there is a positive feedback loop where activated AR can increase the expression of SRD5A1[6][7].
References
- 1. What are SRD5A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SRD5A1 - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Optimizing Srd5a1-IN-1 concentration for cell viability
Welcome to the technical support center for Srd5a1-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for assessing cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a competitive and covalent inhibitor of Steroid 5α-reductase type 1 (SRD5A1).[1] The SRD5A1 enzyme is responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT). By inhibiting SRD5A1, this compound reduces the production of DHT.[1] At higher concentrations (1 µM and 2.5 µM), it has also been observed to decrease the protein expression of SRD5A1 after 24 hours of treatment.[1]
Q2: What is the typical concentration range for this compound in cell culture experiments?
A2: The effective concentration of this compound can vary depending on the cell line and the desired experimental outcome. For inhibiting SRD5A1 enzymatic activity, concentrations around the IC50 of 1.44 µM are a good starting point.[1] To observe effects on SRD5A1 protein expression, concentrations of 1 µM to 2.5 µM have been used.[1] For cell viability assays, a broader range should be tested to determine the optimal concentration for your specific cell line.
Q3: What is the known cytotoxicity of this compound?
A3: this compound has shown relatively low cytotoxicity in human keratinocyte (HaCaT) cells, with a reported IC50 for cytotoxicity of 29.99 ± 8.69 µM.[1] However, cytotoxicity can be cell-line dependent, so it is crucial to perform a dose-response experiment to determine the cytotoxic concentrations for your cell line of interest.
Q4: In which cell lines is inhibition of SRD5A1 likely to affect cell viability?
A4: Inhibition of SRD5A1 has been shown to reduce cell viability in cell lines where the androgen signaling pathway is a key driver of proliferation. This includes certain prostate cancer cell lines (e.g., LNCaP, PC3) and colorectal cancer cell lines (e.g., HCT116, LOVO).[2][3]
Q5: Are there cell lines where SRD5A1 inhibition does not affect proliferation?
A5: Yes, studies have shown that in some non-small cell lung cancer cell lines, such as A549 and NCI-H460, the inhibition or knockdown of SRD5A1 does not have a significant impact on cell proliferation.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect on cell viability observed | The cell line may not be dependent on the SRD5A1 pathway for proliferation. | Confirm that your cell line expresses SRD5A1 and that its growth is sensitive to androgen signaling. Consider using a positive control cell line known to be responsive to SRD5A1 inhibition (e.g., LNCaP). |
| The concentration of this compound is too low. | Perform a dose-response experiment with a wider range of concentrations. Start from a low concentration (e.g., 0.1 µM) and increase to a higher concentration (e.g., 50 µM) to determine the optimal range. | |
| The incubation time is too short. | Extend the incubation time. Effects on cell viability may take 48 to 72 hours to become apparent. | |
| High levels of cell death, even at low concentrations | The cell line is highly sensitive to this compound. | Use a lower range of concentrations in your dose-response experiment. |
| The inhibitor has precipitated out of solution. | Ensure that this compound is fully dissolved in the culture medium. Visually inspect for any precipitates. Consider preparing a fresh stock solution. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. |
| Instability of this compound in culture medium. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Contamination of cell cultures. | Regularly check for and test for microbial contamination. |
Data on this compound and Cell Viability
The following tables summarize the known and expected effects of this compound on cell viability in different cell lines.
Table 1: Reported Cytotoxicity of this compound
| Cell Line | Assay | IC50 (µM) | Reference |
| HaCaT | Cytotoxicity Assay | 29.99 ± 8.69 | [1] |
Table 2: Expected Effects of SRD5A1 Inhibition on Cell Viability Based on Studies with SRD5A1 Inhibitors
| Cell Line | Cancer Type | Expected Effect on Cell Viability |
| LNCaP | Prostate Cancer | Decrease |
| PC3 | Prostate Cancer | Decrease |
| RWPE-1 | Prostate (non-malignant) | Decrease |
| HCT116 | Colorectal Cancer | Decrease |
| LOVO | Colorectal Cancer | Decrease |
| A549 | Non-small cell lung cancer | No significant effect |
| NCI-H460 | Non-small cell lung cancer | No significant effect |
Experimental Protocols
Determining Optimal this compound Concentration using an MTT Assay
This protocol outlines the steps to determine the optimal concentration of this compound for reducing cell viability in a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Treatment of Cells:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Visualizations
Caption: SRD5A1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential expression of steroid 5alpha-reductase isozymes and association with disease severity and angiogenic genes predict their biological role in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Steroid 5α-Reductase Type I Induces Cell Viability and Migration via Nuclear Factor-κB/Vascular Endothelial Growth Factor Signaling Pathway in Colorectal Cancer [frontiersin.org]
- 4. 5-alpha-reductase type I (SRD5A1) is up-regulated in non-small cell lung cancer but does not impact proliferation, cell cycle distribution or apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Investigating Potential Off-Target Effects of SRD5A1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SRD5A1 inhibitors in their experiments. The following information will help address specific issues that may arise due to potential off-target effects of these compounds.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent with SRD5A1 inhibition. Could off-target effects be the cause?
A1: Yes, unexpected phenotypes or contradictory data can often be attributed to a compound's off-target activities. SRD5A1 is part of the steroid 5-alpha-reductase family, which includes SRD5A2 and SRD5A3 isozymes.[1] A lack of selectivity can lead to the inhibition of these other isozymes, resulting in a broader physiological impact than anticipated. Furthermore, the inhibitor may interact with other unrelated proteins. For example, while the primary effect of SRD5A1 inhibition is a decrease in dihydrotestosterone (DHT) production, off-target effects could modulate other signaling pathways.[1][2]
Q2: What are the most common off-target concerns for SRD5A1 inhibitors?
A2: The primary concern is the cross-reactivity with other 5-alpha-reductase isozymes, SRD5A2 and SRD5A3, which have distinct tissue distribution and physiological roles.[1][2] For instance, SRD5A2 is predominant in the prostate, while SRD5A1 is more prevalent in the skin and liver.[1] Therefore, a non-selective inhibitor could elicit effects in tissues beyond the intended target. Additionally, as with any small molecule, interactions with other enzymes or receptors involved in steroidogenesis or other signaling pathways are possible.
Q3: How can I experimentally assess the selectivity of my SRD5A1 inhibitor?
A3: A multi-pronged approach is recommended to characterize the selectivity of your inhibitor. This should include:
-
Biochemical Assays: Test the inhibitory activity of your compound against purified SRD5A1, SRD5A2, and SRD5A3 enzymes to determine IC50 values and assess selectivity.
-
Cell-Based Assays: Utilize cell lines that differentially express the 5-alpha-reductase isozymes to confirm the on-target effect and evaluate off-target liabilities in a more physiological context.
-
Broad Kinase Profiling: A broad kinase screen can identify potential off-target interactions with various kinases, which can lead to unexpected signaling pathway modulation.
-
Safety Pharmacology Panels: These panels assess the compound's effects on a range of receptors, ion channels, and enzymes to provide a broader view of its off-target profile.
Q4: I am observing changes in cell morphology and proliferation that do not seem to be related to androgen signaling. What could be the cause?
A4: While SRD5A1 is primarily known for its role in androgen metabolism, its inhibition can have broader consequences. For example, some studies suggest a link between SRD5A1 and the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[3] Off-target effects on kinases within this or other growth-regulating pathways could explain the observed phenotypes. It is crucial to perform experiments to dissect the underlying mechanism, such as Western blotting for key signaling proteins or using pathway-specific inhibitors.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected changes in lipid metabolism. | Inhibition of other enzymes in the steroid biosynthesis pathway. | Perform a comprehensive metabolic profiling analysis. Test the inhibitor against other key enzymes in the steroidogenesis pathway. |
| Altered cell cycle progression. | Off-target inhibition of cyclin-dependent kinases (CDKs) or other cell cycle regulators. | Conduct a broad kinase profiling assay. Perform cell cycle analysis with and without the inhibitor and assess the levels of key cell cycle proteins. |
| Neurodevelopmental defects in model organisms. | Inhibition of neurosteroid production by targeting other 5-alpha-reductase isozymes or other enzymes crucial for neurosteroid synthesis. | Evaluate the expression of SRD5A isozymes in the affected tissues. Measure the levels of various neurosteroids. |
| Unexplained cytotoxicity. | Off-target effects on essential cellular processes or interaction with toxicity-related targets. | Perform a comprehensive cytotoxicity profiling in various cell lines. Utilize safety pharmacology panels to identify potential liabilities. |
Experimental Protocols
Protocol 1: Whole-Cell 5α-Reductase Activity Assay
This protocol is adapted from a human keratinocyte cell-based assay to determine the functional inhibition of SRD5A1.[2]
-
Cell Culture: Culture HaCaT cells (or other relevant cell lines) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Treatment: Seed cells in a 24-well plate. Once confluent, replace the medium with a serum-free medium containing the desired concentration of the SRD5A1 inhibitor and the substrate (e.g., testosterone).
-
Incubation: Incubate for a defined period (e.g., 12 or 24 hours) at 37°C in a 5% CO2 incubator.
-
Steroid Extraction: Collect the supernatant and extract the steroids using an organic solvent like ethyl acetate.
-
Quantification: Analyze the levels of the product (e.g., DHT) using LC-MS/MS or a specific ELISA kit.
-
Data Analysis: Calculate the percent inhibition of 5α-reductase activity compared to a vehicle-treated control.
Visualizations
Caption: Workflow for characterizing SRD5A1 inhibitor selectivity.
Caption: Simplified steroid biosynthesis pathway.
Disclaimer: This information is intended for research purposes only and does not constitute medical advice. Researchers should always consult relevant literature and safety data sheets before using any chemical compound.
References
- 1. What are SRD5A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide as a non-steroidal inhibitor for steroid 5α-reductase type 1 using a human keratinocyte cell-based assay and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Refining SRD5A1 Enzyme Kinetics with Srd5a1-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Srd5a1-IN-1 to study the kinetics of the SRD5A1 enzyme. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key kinetic data to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit SRD5A1?
A1: this compound is a potent and specific inhibitor of Steroid 5-alpha-reductase 1 (SRD5A1). It functions as a competitive and covalent inhibitor.[1] This dual mechanism means that it initially competes with the natural substrate (e.g., testosterone) for binding to the active site of the enzyme. Subsequently, it forms a stable covalent bond with the enzyme, leading to its inactivation. This covalent modification results in a time-dependent inhibition profile.
Q2: What are the key kinetic parameters of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound against SRD5A1 has been determined to be approximately 1.44 µM.[1] In whole-cell kinetic studies, the inhibitory constant (Ki) was found to be 2.382 µM.[2]
Q3: How does this compound affect SRD5A1 protein expression?
A3: this compound has been observed to decrease SRD5A1 protein expression in a time-dependent manner. At concentrations of 1 and 2.5 µM, a significant reduction in SRD5A1 protein levels was seen after 24 hours of treatment. However, no significant change in protein expression was observed after 12 hours of treatment, suggesting that the primary short-term effect is direct enzyme inhibition, while longer-term exposure impacts protein levels.[1]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Quantitative Data Summary
The following tables summarize the key kinetic parameters for SRD5A1 and its inhibitor, this compound.
| Parameter | Value | Enzyme | Substrate/Inhibitor | Reference |
| IC50 | 1.44 µM | Human SRD5A1 | This compound | [1] |
| Ki | 2.382 µM | Human SRD5A1 | This compound | [2] |
| Parameter | Value | Substrate | Reference |
| Km | 3.6 µM | Testosterone | [3] |
| Vmax | 3.6 nmol/min/mg | Testosterone | [3] |
| Km | 1.7 µM | Androstenedione | [3] |
| Vmax | 5.3 nmol/min/mg | Androstenedione | [3] |
| Km | 0.8 µM | Progesterone | [3] |
| Vmax | 5.0 nmol/min/mg | Progesterone | [3] |
Experimental Protocols
In Vitro SRD5A1 Kinetic Assay Using Recombinant Enzyme
This protocol describes a method to determine the kinetic parameters of SRD5A1 inhibition by this compound using a purified or recombinant human SRD5A1 enzyme. The assay monitors the consumption of the cofactor NADPH, which is reflected by a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human SRD5A1 enzyme
-
Testosterone (substrate)
-
NADPH (cofactor)
-
This compound (inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 1 mM DTT
-
DMSO (for dissolving inhibitor)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of testosterone in ethanol.
-
Prepare a fresh stock solution of NADPH in Assay Buffer.
-
Prepare a stock solution of this compound in DMSO. Serially dilute the inhibitor stock in DMSO to create a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Recombinant SRD5A1 enzyme (final concentration to be optimized for linear reaction rate)
-
This compound or DMSO (for control wells) at various concentrations.
-
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C to allow for the covalent interaction.
-
-
Initiate the Reaction:
-
Add a solution of testosterone and NADPH to each well to initiate the reaction. The final concentration of testosterone should be around its Km value, and NADPH should be in excess.
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each inhibitor concentration.
-
Plot V₀ against the inhibitor concentration and fit the data to an appropriate inhibition model to determine the IC50 value. For covalent inhibitors, a more detailed analysis of the time-dependent inhibition is required to determine k_inact and K_i.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or very low enzyme activity in control wells | 1. Inactive enzyme. 2. Incorrect buffer pH or composition. 3. Degraded NADPH. | 1. Use a fresh batch of enzyme or verify its activity with a known substrate. 2. Verify the pH of the assay buffer and ensure all components are compatible with enzyme activity. 3. Always prepare NADPH solution fresh before the experiment. |
| High background signal | 1. Non-enzymatic degradation of NADPH. 2. Contamination of reagents. | 1. Run a control reaction without the enzyme to measure the rate of non-enzymatic NADPH degradation and subtract it from the experimental values. 2. Use fresh, high-purity reagents. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting. 2. Gently mix the contents of each well after adding all reagents. 3. Ensure the plate reader maintains a stable temperature throughout the assay. |
| IC50 value appears to decrease with longer pre-incubation times | This is expected for a covalent inhibitor like this compound. | This time-dependent inhibition is characteristic of covalent inhibitors. To obtain consistent results, use a fixed and clearly reported pre-incubation time in all experiments. For a more detailed characterization, determine the second-order rate constant of inactivation (k_inact/K_i). |
| Inhibitor precipitates in the assay buffer | Poor solubility of this compound at the tested concentration. | Ensure the final concentration of DMSO in the assay is low (typically <1%) and does not affect enzyme activity. If precipitation persists, consider using a different solvent or reducing the inhibitor concentration. Sonication may aid in dissolution.[1] |
| Non-linear progress curves even in the initial phase | 1. Substrate depletion. 2. Product inhibition. | 1. Reduce the enzyme concentration or the reaction time to ensure that less than 10% of the substrate is consumed. 2. If product inhibition is suspected, analyze the full reaction progress curve using appropriate kinetic models. |
Visualizations
Caption: SRD5A1 signaling pathway and inhibition by this compound.
Caption: Workflow for in vitro SRD5A1 kinetic assay.
Caption: Logical troubleshooting flow for SRD5A1 kinetic assays.
References
Srd5a1-IN-1 In Vivo Delivery Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of Srd5a1-IN-1. Given the limited publicly available data on the in vivo formulation and pharmacokinetics of this compound, this guide synthesizes best practices for the delivery of poorly soluble compounds and highlights potential considerations based on the known pharmacology of 5α-reductase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a competitive and covalent inhibitor of steroid 5α-reductase type 1 (SRD5A1), with an in vitro IC₅₀ of 1.44 µM.[1] It functions by modulating SRD5A1, leading to reduced production of dihydrotestosterone (DHT) and suppression of the SRD5A1 protein.[1] Like many small molecule inhibitors, this compound is anticipated to have low aqueous solubility, which presents a significant hurdle for in vivo delivery and can result in low bioavailability.[2][3]
Q2: I am seeing precipitation of this compound when preparing my dosing solution. What can I do?
Precipitation is a common issue with hydrophobic compounds like this compound. Here are several strategies to address this:
-
Co-solvents: this compound is likely soluble in organic solvents like dimethyl sulfoxide (DMSO). However, the final concentration of DMSO in the vehicle should be kept low (ideally under 10%, and some sources recommend as low as <1%) to minimize toxicity.[4]
-
Vehicle Composition: For intraperitoneal (i.p.) or oral administration, a common approach is to first dissolve the compound in a small amount of DMSO and then dilute it in an oil-based vehicle such as corn oil. Be aware that direct mixing of DMSO and corn oil can lead to phase separation.[5][6]
-
Surfactants and Emulsifiers: To prevent phase separation and improve the stability of your formulation, consider adding a surfactant like Tween 80 and a co-solvent like polyethylene glycol (e.g., PEG300 or PEG400).[5] A vehicle composition of 5-10% DMSO, 10-20% Tween 80, and the remainder corn oil or another suitable oil is a common starting point.
-
Sonication: Gentle warming and sonication can help to dissolve the compound and create a more uniform suspension. However, be cautious about the thermal stability of this compound.
-
Particle Size Reduction: For suspension formulations, reducing the particle size to create a nano- or microsuspension can improve dissolution rate and potentially alter pharmacokinetic profiles.[3]
Q3: What is the recommended route of administration for this compound in animal models?
The optimal route of administration will depend on the experimental goals.
-
Intraperitoneal (i.p.) Injection: This is a common route for preclinical studies of poorly soluble compounds as it can bypass first-pass metabolism in the liver to a greater extent than oral administration, potentially increasing systemic exposure.[3]
-
Oral Gavage (p.o.): If assessing oral bioavailability is a goal, this route is necessary. However, expect lower bioavailability due to poor solubility and potential first-pass metabolism. Formulation strategies to enhance absorption are critical for this route.
-
Subcutaneous (s.c.) Injection: This route can provide a slower release and more sustained exposure profile.
-
Intravenous (i.v.) Injection: While providing 100% bioavailability, this route is often challenging for poorly soluble compounds and typically requires specialized formulations such as solutions with co-solvents or nanoemulsions.
Q4: I am observing adverse effects in my animals after dosing with this compound. What could be the cause?
Adverse effects can stem from the vehicle, the compound's off-target effects, or its on-target pharmacology.
-
Vehicle Toxicity: The vehicle itself can cause adverse effects. For instance, high concentrations of DMSO can lead to neurotoxicity, and some PEGs have been associated with inflammation upon chronic administration.[7] It is crucial to include a vehicle-only control group in your study to differentiate vehicle effects from compound-specific toxicity.
-
On-Target Effects of SRD5A1 Inhibition: Inhibition of SRD5A1 can have systemic physiological consequences. Other 5α-reductase inhibitors, such as finasteride and dutasteride, have been associated with adverse effects including sexual dysfunction and mood changes in both humans and animal models.[8][9] Depending on the duration of your study, you should be observant for such potential on-target effects.
-
Compound-Specific Toxicity: this compound may have its own unique toxicity profile. A thorough dose-response study is essential to identify a well-tolerated and efficacious dose.
Troubleshooting Guides
Problem 1: Low or Variable Bioavailability
Possible Causes:
-
Poor solubility of this compound in the gastrointestinal tract (for oral dosing) or peritoneal cavity (for i.p. dosing).
-
Precipitation of the compound upon administration.
-
Rapid metabolism (first-pass effect).
-
Inefficient absorption across biological membranes.
Solutions:
-
Formulation Optimization:
-
Increase Solubility: Experiment with different vehicle compositions. A table of common vehicles and their properties is provided below.
-
Reduce Particle Size: If using a suspension, consider micronization or nanomilling to increase the surface area for dissolution.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state.
-
-
Route of Administration: If oral bioavailability is consistently low, consider switching to i.p. or s.c. administration to bypass the gastrointestinal tract and reduce first-pass metabolism.
-
Pharmacokinetic Studies: Conduct a pilot pharmacokinetic study to determine key parameters like Cmax, Tmax, and AUC. This will help you understand the absorption and elimination profile of your formulation.
Problem 2: Injection Site Reactions or Animal Distress
Possible Causes:
-
Irritating vehicle (e.g., high DMSO concentration).
-
Improper injection technique.
-
Compound precipitation at the injection site.
-
High viscosity of the formulation.
Solutions:
-
Vehicle and Formulation Adjustment:
-
Lower the concentration of potentially irritating components like DMSO.
-
Ensure the pH of the formulation is close to physiological levels.
-
For i.p. injections, ensure the solution is sterile and non-pyrogenic.
-
-
Refine Injection Technique:
-
Follow established protocols for the chosen route of administration to minimize tissue damage. For i.p. injections in mice, inject into the lower right quadrant of the abdomen to avoid the cecum.[10][11]
-
Use an appropriate needle size (e.g., 25-27 gauge for mice).[11]
-
Limit the injection volume (e.g., <10 ml/kg for i.p. in mice).[11]
-
-
Monitor Animals Closely: Observe animals for signs of pain or distress after injection, such as writhing, lethargy, or inflammation at the injection site.
Data Presentation
Table 1: Common Vehicles for In Vivo Delivery of Hydrophobic Compounds
| Vehicle Component | Properties & Considerations | Common Concentration Range | Potential Issues |
| DMSO | Excellent solubilizing agent for many hydrophobic compounds. | < 10% (ideally < 5%) | Can cause local irritation and systemic toxicity at higher concentrations.[7] |
| PEG 300/400 | Water-miscible co-solvent. | 10 - 40% | Can cause toxicity at high doses. |
| Tween 80 | Non-ionic surfactant used to increase solubility and prevent precipitation. | 1 - 10% | Can cause hypersensitivity reactions in some cases. |
| Corn Oil | Commonly used lipid-based vehicle for oral and i.p. administration. | Up to 90% | Can be pro-inflammatory and may cause phase separation when mixed with DMSO.[5] |
| Saline / PBS | Aqueous vehicles for soluble compounds or as the final diluent. | N/A | Not suitable for highly hydrophobic compounds on their own. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
This is a general starting protocol. Optimization will likely be required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Tween 80, sterile
-
PEG400, sterile, injectable grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a small volume of DMSO to the powder (e.g., to make a 10-20 mg/mL stock solution). Vortex thoroughly until the powder is completely dissolved.
-
Addition of Surfactant and Co-solvent: To the DMSO solution, add Tween 80 and PEG400. A common ratio to start with is 10% DMSO, 10% Tween 80, and 20% PEG400 of the final volume. Vortex well after each addition.
-
Addition of Oil Vehicle: Slowly add the corn oil to the mixture while vortexing to reach the final desired concentration and volume.
-
Homogenization: Place the tube in a sonicator bath for 5-10 minutes to ensure a homogenous suspension or emulsion.
-
Final Checks: Visually inspect the formulation for any precipitation or phase separation before administration. The final formulation should be a uniform, milky emulsion.
-
Administration: Administer the formulation to the animals immediately after preparation.
Important Note: Always prepare a fresh formulation for each day of dosing.
Visualizations
Signaling Pathway of SRD5A1
Caption: SRD5A1 converts testosterone to the more potent androgen, DHT.
Experimental Workflow for In Vivo Study
Caption: A typical workflow for an in vivo study with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmpk.com [pharmpk.com]
- 7. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. The Dark Side of 5α-Reductase Inhibitors' Therapy: Sexual Dysfunction, High Gleason Grade Prostate Cancer and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Minimizing experimental variability with Srd5a1-IN-1
Welcome to the technical support center for Srd5a1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing experimental variability and addressing common challenges encountered when working with this potent and selective inhibitor of steroid 5α-reductase type 1 (SRD5A1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a competitive and covalent inhibitor of the SRD5A1 enzyme.[1] Its primary mechanism involves binding to the enzyme and preventing the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] This inhibition leads to a decrease in DHT levels and a subsequent suppression of SRD5A1 protein expression.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to two years. Once dissolved in a solvent, the stock solution is stable for up to 6 months at -80°C and for 1 month at -20°C.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (255.58 mM). For in vivo applications, it can be formulated in a solution of 10% DMSO and 90% corn oil, or 10% DMSO and 90% of a 20% SBE-β-CD in saline solution.
Q4: What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound against the SRD5A1 enzyme is 1.44 µM.[1]
Q5: Is this compound cytotoxic?
This compound has been shown to have low cytotoxicity in human keratinocyte (HaCaT) cells, with a reported IC50 for cytotoxicity of 29.99 ± 8.69 µM.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or lower-than-expected inhibition of SRD5A1 activity. | Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution after the initial preparation and store at -80°C for long-term use. Use a fresh aliquot for each experiment. |
| Assay Conditions: Suboptimal pH, temperature, or incubation time. | Ensure that the assay buffer pH is within the optimal range for SRD5A1 activity. Optimize incubation time and temperature for your specific experimental setup. | |
| Enzyme Concentration: The concentration of the SRD5A1 enzyme in the assay may be too high, requiring a higher concentration of the inhibitor to achieve 50% inhibition.[3] | Titrate the enzyme concentration to determine the optimal amount for your assay. The IC50 of a potent inhibitor can be close to half the enzyme concentration.[3] | |
| High background or non-specific effects in cell-based assays. | Solvent Toxicity: High concentrations of DMSO can be toxic to some cell lines. | Keep the final DMSO concentration in your cell culture medium below 0.5% (v/v). Prepare a vehicle control with the same DMSO concentration as your highest inhibitor concentration. |
| Off-target Effects: As a caffeic acid derivative, there is a potential for off-target effects, although this compound is designed for selectivity.[4][5] | Include appropriate positive and negative controls in your experiment. Consider using a structurally unrelated SRD5A1 inhibitor as a comparator. | |
| Unexpected cytotoxicity observed in cell lines. | Off-target Toxicity: The inhibitor may be interacting with other cellular targets, leading to cell death.[6] | Perform a dose-response curve to determine the cytotoxic concentration in your specific cell line. Use concentrations well below the cytotoxic IC50 for your inhibition assays. |
| Covalent Inhibition: Irreversible binding of the inhibitor can lead to prolonged and potentially toxic effects.[7][8][9] | Reduce the incubation time or the concentration of this compound. Ensure thorough washing of cells after treatment if the experimental design allows. | |
| Variability in in vivo study results. | Poor Bioavailability: The formulation may not be optimal for absorption and distribution. | Ensure the compound is fully dissolved in the vehicle. Consider using alternative delivery vehicles or routes of administration. |
| Genetic Variation: Natural variations in the SRD5A1 gene across individuals or animal strains can affect inhibitor efficacy.[10] | Use a genetically homogenous animal strain for your studies. Be aware that results may vary between different strains. |
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Value | Cell Line | Reference |
| SRD5A1 Inhibition IC50 | 1.44 µM | - | [1] |
| Cytotoxicity IC50 | 29.99 ± 8.69 µM | HaCaT | [2] |
Table 2: Effect of this compound on SRD5A1 Expression in HaCaT Cells
| Concentration | Incubation Time | Effect on SRD5A1 Protein Expression | Effect on SRD5A1 mRNA Expression | Reference |
| 0.5 - 2.5 µM | 12 hours | No significant change | No significant change | [1] |
| 1 µM | 24 hours | Significant decrease | No significant change | [1] |
| 2.5 µM | 24 hours | Significant decrease | No significant change | [1] |
Experimental Protocols
Protocol 1: In Vitro SRD5A1 Inhibition Assay using HaCaT Cells and HPTLC Detection
This protocol is adapted from a method for evaluating SRD5A1 inhibitors in a human keratinocyte cell-based assay with direct DHT detection by High-Performance Thin-Layer Chromatography (HPTLC).[2]
-
Cell Culture: Culture human keratinocyte (HaCaT) cells in appropriate media and conditions until they reach 80-90% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to achieve the desired final concentrations (e.g., 0.2, 0.5, 1, and 2.5 µM) in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Treat the HaCaT cells with the various concentrations of this compound and a vehicle control (DMSO). Include a positive control with a known SRD5A1 inhibitor if available.
-
Substrate Addition: After a pre-incubation period with the inhibitor (e.g., 1 hour), add the SRD5A1 substrate, testosterone (e.g., 10 µM final concentration), to each well.
-
Incubation: Incubate the cells for a defined period (e.g., 12 or 24 hours) to allow for the enzymatic conversion of testosterone to DHT.
-
Extraction: After incubation, collect the cell culture supernatant. Extract the steroids from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).
-
HPTLC Analysis:
-
Spot the extracted samples onto an HPTLC plate.
-
Include DHT standards at different concentrations to generate a standard curve.
-
Develop the HPTLC plate using a suitable mobile phase (e.g., cyclohexane-ethyl acetate-triethylamine).
-
Visualize the separated steroids under UV light after staining with a suitable reagent (e.g., phosphoric acid).
-
-
Quantification: Quantify the amount of DHT produced in each sample by comparing the spot intensity to the DHT standard curve.
-
Data Analysis: Calculate the percentage of SRD5A1 inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Western Blot for SRD5A1 Protein Expression
This is a general protocol for detecting SRD5A1 protein levels in cell lysates.
-
Sample Preparation:
-
Culture and treat cells with this compound as described in your experimental design.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for SRD5A1 overnight at 4°C with gentle agitation.[12] The recommended dilution for the antibody should be determined from the manufacturer's data sheet.
-
-
Washing:
-
Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 6.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of SRD5A1 in each sample.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide as a non-steroidal inhibitor for steroid 5α-reductase type 1 using a human keratinocyte cell-based assay and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory Effects of Caffeic Acid Phenethyl Ester Derivatives on Replication of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Effects of Caffeic Acid and Its Derivatives in Cancer: New Targeted Compounds for the Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. SRD5A1 & 2: Can They Predict Regrowth From 5AR Inhibitors? [perfecthairhealth.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. SRD5A1 antibody (26001-1-AP) | Proteintech [ptglab.com]
Srd5a1-IN-1 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and proper storage of Srd5a1-IN-1, a competitive and covalent inhibitor of steroid 5α-reductase type 1 (SRD5A1).[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage of the solid compound, it is recommended to store it at -20°C. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (255.58 mM).[1] It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] For complete dissolution, ultrasonic treatment may be necessary.[1]
Q3: How long is the stock solution stable?
A3: The stability of the stock solution depends on the storage temperature. When stored at -80°C, the solution is stable for up to 6 months.[1] At -20°C, the stability is reduced to 1 month.[1] It is advisable to prepare fresh working solutions from the stock for experiments and use them on the same day.[1]
Q4: Are there any specific recommendations for preparing in vivo working solutions?
A4: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] Two suggested solvent formulations are:
-
10% DMSO and 90% (20% SBE-β-CD in Saline)
-
10% DMSO and 90% Corn Oil.[1] In both cases, a clear solution with a solubility of at least 2.5 mg/mL can be achieved.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a competitive and covalent inhibitor of the SRD5A1 enzyme, with an IC50 of 1.44 µM.[1] It modulates SRD5A1 function, which leads to a decrease in the production of dihydrotestosterone (DHT) and suppression of the SRD5A1 protein.[1]
Data Presentation
Table 1: this compound Storage Conditions and Stability
| Form | Storage Temperature | Stability Period |
| Solid | -20°C | Not specified |
| Stock Solution | -80°C | 6 months[1] |
| Stock Solution | -20°C | 1 month[1] |
Table 2: this compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (255.58 mM) | Ultrasonic treatment may be needed. Use newly opened DMSO.[1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.39 mM) | For in vivo use. Prepare fresh.[1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (6.39 mM) | For in vivo use. Prepare fresh.[1] |
Experimental Protocols
Protocol 1: General Cell-Based Assay for SRD5A1 Inhibition
This protocol is a general guideline adapted from a study on a different SRD5A1 inhibitor and can be used to assess the activity of this compound.[2]
-
Cell Culture: Culture a suitable cell line known to express SRD5A1 (e.g., HaCaT human keratinocytes) in appropriate media and conditions.
-
Compound Treatment:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture media from a freshly prepared DMSO stock solution. The final DMSO concentration in the media should be kept constant across all treatments and be non-toxic to the cells (typically ≤ 0.1%).
-
Treat the cells with varying concentrations of this compound (e.g., 0.5-10 µM) for a specified duration (e.g., 12 or 24 hours).[1][2] Include a vehicle control (DMSO only).
-
-
Endpoint Analysis:
-
Western Blot for SRD5A1 Protein Expression: After treatment, lyse the cells and perform a Western blot analysis to determine the levels of SRD5A1 protein. A significant decrease in SRD5A1 protein expression is expected with active this compound treatment.[1]
-
DHT Production Measurement: Collect the cell culture supernatant and/or cell lysate to measure the concentration of DHT using a specific ELISA kit or LC-MS/MS. A reduction in DHT levels indicates inhibition of SRD5A1 activity.
-
-
Data Analysis:
-
Quantify the protein bands from the Western blot and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of DHT inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualizations
Caption: SRD5A1 signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: this compound is not showing the expected inhibitory effect.
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
-
Possible Cause 1: Improper Storage and Handling.
-
Troubleshooting Step: Confirm that the solid compound and stock solutions have been stored at the recommended temperatures (-20°C and -80°C, respectively).[1] Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 2: Incorrect Solution Preparation.
-
Possible Cause 3: Inaccurate Final Concentration.
-
Troubleshooting Step: Double-check all calculations for dilutions. If possible, verify the concentration of the stock solution using analytical methods.
-
-
Possible Cause 4: Issues with the Experimental System.
-
Troubleshooting Step: Verify that the cell line used expresses SRD5A1 at a detectable level. Ensure that the cells are healthy and not passaged too many times. Confirm the activity of other reagents used in the assay.
-
Issue 2: Precipitation of this compound is observed in the working solution.
-
Possible Cause 1: Low Solubility in Aqueous Media.
-
Troubleshooting Step: this compound has limited solubility in aqueous solutions. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed the recommended percentage. For in vivo studies, use the recommended formulations with SBE-β-CD or corn oil to improve solubility.[1]
-
-
Possible Cause 2: Supersaturation.
-
Troubleshooting Step: Prepare dilutions serially and ensure complete mixing at each step. If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Issue 3: High background or off-target effects are observed.
-
Possible Cause 1: High Concentration of the Inhibitor.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration range for this compound in your specific assay. The reported IC50 is 1.44 µM, and significant effects on protein expression have been observed at 1 and 2.5 µM.[1] Using concentrations significantly higher than this may lead to off-target effects.
-
-
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting Step: Ensure that the final concentration of the solvent (e.g., DMSO) in the assay is below the toxic threshold for your cells. Run a vehicle control with the same solvent concentration to assess its effect. This compound itself has shown no significant cytotoxicity at concentrations up to its IC50 of 29.99 µM.[1]
-
References
Validation & Comparative
A Head-to-Head Battle: Srd5a1-IN-1 and Dutasteride in the Inhibition of SRD5A1
For researchers and professionals in drug development, the quest for potent and specific enzyme inhibitors is perpetual. Steroid 5α-reductase 1 (SRD5A1), a key enzyme in androgen metabolism, presents a critical target for various therapeutic areas. This guide provides an objective comparison of the efficacy of two prominent inhibitors, Srd5a1-IN-1 and dutasteride, in targeting SRD5A1, supported by experimental data and detailed protocols.
This comparative analysis delves into the inhibitory potency of this compound, a competitive and covalent inhibitor, and dutasteride, a well-established dual inhibitor of both SRD5A1 and SRD5A2. By examining their performance under similar experimental conditions, this guide aims to equip researchers with the necessary information to make informed decisions for their investigative pursuits.
Quantitative Comparison of Inhibitory Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for this compound and dutasteride against the SRD5A1 enzyme. It is important to note that while a direct comparison in the same study is ideal, the provided data is collated from separate, robust investigations.
| Inhibitor | IC50 (SRD5A1) | Mechanism of Action | Key Findings |
| This compound | 1.44 µM[1] | Competitive and covalent | Modulates SRD5A1 function, leading to decreased dihydrotestosterone (DHT) production and suppression of SRD5A1 protein levels.[1] |
| Dutasteride | ~9.7 nM | Dual inhibitor of SRD5A1 and SRD5A2 | A potent inhibitor used as a positive control in SRD5A1 inhibition assays.[1] |
Note: The IC50 value for dutasteride is from a separate study but is widely recognized as a potent SRD5A1 inhibitor and was used as a positive control in the study that determined the IC50 for this compound.
Unveiling the Androgen Signaling Pathway
The significance of SRD5A1 lies in its pivotal role in the androgen signaling pathway. The enzyme catalyzes the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT). DHT then binds to the androgen receptor, initiating a cascade of downstream effects. The inhibition of SRD5A1 effectively curtails the production of DHT, thereby modulating androgenic activity.
References
Comparative Analysis of Srd5a1-IN-1 Cross-Reactivity with SRD5A Isoforms
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity of Srd5a1-IN-1, a selective inhibitor of Steroid 5-alpha-reductase 1 (SRD5A1), with the other major isoforms, SRD5A2 and SRD5A3. The information is presented to aid in the evaluation of this compound for research and potential therapeutic applications.
Executive Summary
This compound, also identified as caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide, has emerged as a competitive and covalent inhibitor of SRD5A1.[1] While it shows potent inhibition of SRD5A1, a comprehensive understanding of its interaction with SRD5A2 and SRD5A3 is crucial for predicting its biological effects and potential off-target activities. This guide synthesizes the available data on the inhibitory activity of this compound and other relevant selective inhibitors against the three SRD5A isoforms.
The SRD5A family of enzymes, comprising SRD5A1, SRD5A2, and SRD5A3, play distinct roles in human physiology. SRD5A1 and SRD5A2 are key enzymes in androgen metabolism, responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). In contrast, SRD5A3 is primarily involved in the N-linked glycosylation pathway, a critical process for protein folding and function. Due to these differing roles, the selectivity of an inhibitor for a specific SRD5A isoform is a critical determinant of its therapeutic potential and side-effect profile.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the available quantitative data for this compound and a well-characterized selective SRD5A1 inhibitor, LY191704, against the SRD5A isoforms. It is important to note that a complete inhibitory profile for this compound against all three isoforms is not currently available in the public domain.
| Inhibitor | Target Isoform | IC50 / Ki | SRD5A2 Cross-reactivity (IC50) | SRD5A3 Cross-reactivity |
| This compound | SRD5A1 | IC50: 1.44 µM[1] | Data not available | Data not available |
| LY191704 | SRD5A1 | Ki: 11.3 nM[2] | > 1,000 nM[2] | Data not available |
Note: IC50 represents the half-maximal inhibitory concentration, while Ki is the inhibitory constant. Lower values indicate higher potency. The lack of data for SRD5A3 highlights a current knowledge gap in the field.
Signaling Pathways
To visualize the distinct roles of the SRD5A isoforms, the following diagrams illustrate their respective signaling pathways.
Experimental Protocols
The determination of inhibitor potency and selectivity against SRD5A isoforms is typically achieved through in vitro enzyme inhibition assays. Below is a generalized protocol for a cell-based assay, which is a common method for evaluating such inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SRD5A1 and SRD5A2.
Materials:
-
Human cell line expressing the target SRD5A isoform (e.g., HaCaT for SRD5A1, or genetically engineered HEK293 cells overexpressing SRD5A1 or SRD5A2).
-
Cell culture medium and supplements.
-
Testosterone (substrate).
-
Test compound (inhibitor).
-
Internal standard (e.g., deuterated DHT).
-
Extraction solvent (e.g., ethyl acetate).
-
LC-MS/MS system.
Procedure:
-
Cell Culture: Culture the selected cell line to an appropriate confluency in multi-well plates.
-
Treatment: Pre-incubate the cells with varying concentrations of the test compound for a specified period.
-
Substrate Addition: Add testosterone to the cell culture medium to initiate the enzymatic reaction.
-
Incubation: Incubate the plates for a defined time at 37°C.
-
Reaction Termination and Extraction: Stop the reaction by adding a suitable solvent (e.g., ice-cold methanol). Add an internal standard and extract the steroids from the culture medium using an organic solvent.
-
Analysis: Evaporate the organic solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis. Quantify the amount of DHT produced.
-
Data Analysis: Plot the percentage of DHT inhibition against the logarithm of the test compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
To assess cross-reactivity with SRD5A3, a different assay would be required, focusing on its polyprenol reductase activity. This would typically involve measuring the conversion of a polyprenol substrate to dolichol in the presence of the inhibitor.
Experimental Workflow
The logical flow of an experiment to determine the cross-reactivity of a selective SRD5A1 inhibitor is depicted below.
Conclusion
This compound is a documented inhibitor of SRD5A1. However, the lack of comprehensive cross-reactivity data against SRD5A2 and particularly SRD5A3 necessitates further investigation to fully characterize its selectivity profile. For researchers considering this compound, it is recommended to perform in-house assays to determine its inhibitory activity against all three SRD5A isoforms to ensure the specificity of their experimental findings. The distinct physiological roles of the SRD5A isoforms underscore the importance of using highly selective inhibitors to dissect their individual contributions to health and disease.
References
Confirming Srd5a1-IN-1 Mechanism with Srd5a1 Knockout Models: A Comparative Guide
This guide provides a comprehensive comparison of the novel Srd5a1 inhibitor, Srd5a1-IN-1, with established alternatives, dutasteride and finasteride. We delve into the mechanism of action of these inhibitors and explore the use of Srd5a1 knockout models as a crucial tool for target validation and understanding off-target effects. This document is intended for researchers, scientists, and drug development professionals working in the fields of endocrinology, dermatology, and oncology.
Introduction to Srd5a1 and its Inhibition
Steroid 5α-reductase type 1 (Srd5a1) is a key enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] Elevated DHT levels are implicated in various pathological conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and prostate cancer. Consequently, inhibition of Srd5a1 presents a promising therapeutic strategy for these conditions.
Srd5a1 knockout (KO) mouse models, in which the Srd5a1 gene is inactivated, are invaluable for studying the physiological roles of this enzyme and for validating the on-target effects of Srd5a1 inhibitors. These models exhibit distinct phenotypes, such as parturition defects in females and altered ethanol consumption patterns, which can be used to assess the systemic effects of Srd5a1 inhibition.
Comparative Analysis of Srd5a1 Inhibitors
This section compares the biochemical and cellular activities of this compound with the well-established 5α-reductase inhibitors, dutasteride and finasteride. While direct comparative studies of this compound in Srd5a1 knockout mice are not yet available, this guide presents the existing in vitro data for this compound alongside in vivo data from studies using dutasteride and finasteride in Srd5a1 knockout models to facilitate an indirect comparison.
Table 1: Biochemical and In Vitro Cellular Activity of Srd5a1 Inhibitors
| Feature | This compound | Dutasteride | Finasteride |
| Target(s) | Srd5a1 | Srd5a1 and Srd5a2 | Primarily Srd5a2, weaker inhibition of Srd5a1 |
| Mechanism of Action | Competitive and covalent inhibition | Competitive, non-covalent inhibition | Competitive, non-covalent inhibition |
| IC50 (Srd5a1) | 1.44 µM[2] | Potent inhibitor (specific IC50 varies by study) | Less potent inhibitor of Srd5a1 compared to Srd5a2 |
| Effect on Srd5a1 Protein | Suppresses protein expression[2] | No direct effect on protein expression | No direct effect on protein expression |
| Cell-based Assay System | Human keratinocyte (HaCaT) cells[1] | Various, including prostate cancer cell lines | Various, including prostate cancer cell lines |
Table 2: In Vivo Effects of Srd5a1 Inhibitors in Wild-Type and Srd5a1 Knockout Mice
| Parameter | This compound | Dutasteride | Finasteride |
| Animal Model | Data not available | Srd5a1 KO and wild-type mice | Srd5a1 KO and wild-type mice |
| Effect on DHT Levels | Expected to decrease DHT in wild-type | Significantly decreases DHT in wild-type mice.[3] No further reduction in Srd5a1 KO mice, indicating on-target effect. | Minimal effect on DHT in Srd5a1 KO mice, confirming Srd5a1 is not its primary target. |
| Phenotypic Effects in Srd5a1 KO | Expected to have minimal additional phenotypic effects | Does not exacerbate the Srd5a1 KO phenotype, suggesting high specificity. | Limited studies available, but expected to have minimal additional effect. |
| Anogenital Distance (AGD) | Data not available | In wild-type mice, can reduce AGD, an indicator of androgen action. In Srd5a1 KO mice, the effect is less pronounced. | Less significant impact on AGD compared to dutasteride in wild-type mice. |
| Testosterone Levels | Data not available | May lead to an increase in testosterone levels in wild-type mice due to feedback mechanisms. | Can cause a slight increase in testosterone levels in wild-type mice. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Srd5a1 signaling pathway and points of inhibition.
Caption: Experimental workflow for inhibitor validation.
Detailed Experimental Protocols
In Vitro Srd5a1 Inhibition Assay using HaCaT Cells (for this compound)
This protocol is adapted from the study by Lin et al. (2022).[1]
-
Cell Culture: Human keratinocyte (HaCaT) cells, which endogenously express Srd5a1, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Inhibitor Treatment: Cells are seeded in 6-well plates and grown to 80% confluency. The media is then replaced with fresh media containing varying concentrations of this compound or vehicle control (DMSO). Testosterone (substrate) is added to a final concentration of 10 µM.
-
DHT Measurement by LC-MS/MS: After 24 hours of incubation, the cell culture supernatant is collected. DHT levels are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Briefly, samples are subjected to liquid-liquid extraction, derivatized, and then analyzed.
-
Western Blot for Srd5a1 Protein Expression: Cell lysates are prepared from the treated cells. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody against Srd5a1. A secondary HRP-conjugated antibody is used for detection via chemiluminescence.
In Vivo Srd5a1 Inhibitor Testing in Srd5a1 Knockout Mice (General Protocol for Dutasteride/Finasteride)
This protocol is a generalized representation based on common practices in published studies.
-
Animal Models: Male Srd5a1 knockout mice and their wild-type littermates (C57BL/6J background) are used. Animals are housed under standard conditions with ad libitum access to food and water.
-
Inhibitor Administration: Dutasteride, finasteride, or vehicle control is administered to the mice, typically via oral gavage or mixed in the diet, for a specified period (e.g., 2-4 weeks).
-
Anogenital Distance (AGD) Measurement: AGD, the distance from the anus to the base of the genital tubercle, is measured using digital calipers.[4][5] Measurements are taken before and after the treatment period.
-
Hormone Level Analysis: At the end of the treatment period, blood is collected via cardiac puncture, and serum is isolated. Serum testosterone and DHT levels are quantified using a validated LC-MS/MS method.
Conclusion
The use of Srd5a1 knockout models is a powerful approach to unequivocally confirm the on-target mechanism of Srd5a1 inhibitors. While this compound shows promise as a selective and potent inhibitor in vitro with a dual mechanism of action, its efficacy and specificity in a whole-organism context remain to be elucidated. Future studies employing Srd5a1 knockout mice will be critical to validate this compound as a therapeutic candidate and to draw direct comparisons with existing drugs like dutasteride and finasteride. The experimental frameworks provided in this guide offer a robust starting point for such investigations.
References
- 1. Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide as a non-steroidal inhibitor for steroid 5α-reductase type 1 using a human keratinocyte cell-based assay and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. msacl.org [msacl.org]
- 3. Compensatory mechanisms that maintain androgen production in mice lacking key androgen biosynthetic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anogenital Distance Plasticity in Adulthood: Implications for Its Use as a Biomarker of Fetal Androgen Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anogenital distance as a marker of androgen exposure in humans - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Srd5a1-IN-1 Versus siRNA Knockdown for SRD5A1 Gene Modulation
For researchers in cellular biology and drug development, the precise modulation of gene and protein activity is paramount. Steroid 5α-reductase 1 (SRD5A1), an enzyme pivotal in the conversion of testosterone to the more potent dihydrotestosterone (DHT), is a key target in various pathological conditions, including androgen-sensitive cancers and hair loss.[1][2] This guide provides an in-depth, objective comparison of two distinct methods for downregulating SRD5A1 function: the small molecule inhibitor Srd5a1-IN-1 and siRNA-mediated gene knockdown.
This comparison will delve into their mechanisms of action, efficacy, specificity, and potential off-target effects, supported by experimental data. Detailed protocols for key experiments are provided to enable researchers to evaluate and implement these techniques in their own studies.
At a Glance: this compound vs. SRD5A1 siRNA
| Feature | This compound (Chemical Inhibitor) | siRNA Knockdown of SRD5A1 |
| Mechanism of Action | Competitive and covalent binding to the SRD5A1 enzyme, inhibiting its catalytic activity.[3] | Post-transcriptional gene silencing by guiding the degradation of SRD5A1 mRNA. |
| Target Level | Protein (enzymatic activity) | mRNA (leading to reduced protein expression) |
| Mode of Inhibition | Direct inhibition of enzyme function | Indirect inhibition via reduced protein synthesis |
| Onset of Action | Rapid, upon cell penetration and binding to the enzyme | Slower, requires transfection and subsequent protein turnover (typically 24-72 hours)[4] |
| Duration of Effect | Dependent on inhibitor stability, metabolism, and washout | Can be transient or stable depending on the delivery method; effect diminishes with cell division |
| Specificity | Potential for off-target effects on proteins with similar binding sites.[5][6] | High sequence specificity, but potential for off-target effects through "seed region" homology to other mRNAs.[7][8] |
| Experimental Control | Dose-dependent inhibition, reversible upon washout (unless covalent) | Knockdown efficiency can be titrated by siRNA concentration; requires transfection controls |
Mechanism of Action
This compound: Direct Enzymatic Inhibition
This compound is a small molecule that acts as a competitive and covalent inhibitor of the SRD5A1 enzyme.[3] This means it directly binds to the active site of the SRD5A1 protein, preventing it from converting its substrate, testosterone, into dihydrotestosterone (DHT). By directly targeting the protein, this compound can achieve a rapid onset of action, effectively shutting down the enzymatic pathway shortly after its introduction into the experimental system.
SRD5A1 siRNA: Silencing the Message
In contrast, small interfering RNA (siRNA) operates at the messenger RNA (mRNA) level. Exogenously introduced siRNA molecules, designed to be complementary to a specific sequence within the SRD5A1 mRNA, are incorporated into the RNA-induced silencing complex (RISC). This complex then uses the siRNA as a guide to find and cleave the target SRD5A1 mRNA.[] The degradation of the mRNA prevents it from being translated into the SRD5A1 protein, leading to a reduction in the total amount of the enzyme in the cell. This process is highly specific due to the sequence-dependent nature of the interaction.
Experimental Data: A Comparative Overview
Efficacy of SRD5A1 Downregulation
The following tables summarize the quantitative data on the efficacy of SRD5A1 siRNA and the functional consequences of both siRNA and chemical inhibition.
Table 1: SRD5A1 siRNA Knockdown Efficiency in A549 and NCI-H460 Cells [4]
| Cell Line | siRNA Concentration | Time Point | mRNA Knockdown Efficiency | Protein Knockdown Efficiency (V5-tagged SRD5A1) |
| A549 | 10 pmol | 24h | >90% | 69-78% |
| NCI-H460 | 10 pmol | 24h | >90% | 20-49% |
| A549 | 10 pmol | 48h & 72h | Stable knockdown | Reduction still detected at 48h |
| NCI-H460 | 10 pmol | 48h & 72h | Stable knockdown | - |
Table 2: Effect of SRD5A1 Inhibition/Knockdown on Cell Proliferation in NSCLC Cells [4]
| Treatment | Cell Line | Concentration/Dose | Observation |
| SRD5A1 siRNA | A549 & NCI-H460 | 10 pmol | No significant difference in proliferation compared to mismatch siRNA control. |
| 4-azasteroid inhibitors | A549 & NCI-H460 | Up to 10 µM | No significant inhibition of proliferation. |
These data indicate that while siRNA can achieve a very efficient knockdown of SRD5A1 mRNA and a substantial reduction in protein levels, neither this nor chemical inhibition of the enzyme's activity had a significant effect on the proliferation of these particular cancer cell lines.[4]
Specificity and Off-Target Effects
A critical consideration for any targeted molecular intervention is its specificity.
This compound Off-Target Profile
The off-target effects of small molecule inhibitors like this compound typically arise from their binding to other proteins that share structural similarities in their binding pockets.[5][6] While this compound is designed to be specific for SRD5A1, comprehensive off-target profiling through techniques like kinome scanning or proteomics would be necessary to fully characterize its specificity. The provided information for this compound does not include a detailed off-target analysis.
SRD5A1 siRNA Off-Target Profile
Downstream Signaling Pathways
Inhibition or knockdown of SRD5A1 can have significant effects on downstream signaling pathways. In colorectal cancer cells, both SRD5A1 knockdown and inhibition with the dual SRD5A1/2 inhibitor dutasteride were shown to abrogate the expression of NF-κB p65 and vascular endothelial growth factor (VEGF).[11] This suggests a role for SRD5A1 in regulating the NF-κB/VEGF signaling pathway, which is crucial for cell viability and migration.
Caption: SRD5A1 signaling and points of intervention.
Experimental Protocols
Protocol 1: SRD5A1 Inhibition using this compound
This protocol is based on the information provided for this compound.[3]
-
Cell Seeding: Plate cells in an appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1.0, 2.5 µM).
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the inhibitor).
-
Incubation: Incubate the cells for the desired period (e.g., 12 or 24 hours).
-
Analysis:
-
Enzymatic Activity Assay: Harvest cell lysates and measure the conversion of testosterone to DHT using methods like LC-MS to determine the IC50.
-
Western Blot: Analyze protein lysates to assess the levels of SRD5A1 and downstream signaling molecules. This compound has been shown to decrease SRD5A1 protein expression at 1 and 2.5 µM after 24 hours.[3]
-
qRT-PCR: Analyze total RNA to determine if the inhibitor affects SRD5A1 mRNA expression (this compound was reported not to affect mRNA levels).[3]
-
Caption: Workflow for SRD5A1 inhibition by this compound.
Protocol 2: SRD5A1 Knockdown using siRNA
This protocol is a generalized procedure based on the successful knockdown experiments in NSCLC cells.[4]
-
siRNA Preparation: Resuspend lyophilized SRD5A1-specific siRNA and a non-targeting control siRNA in nuclease-free water to a stock concentration of 20 µM.
-
Cell Seeding: The day before transfection, seed cells (e.g., A549 or NCI-H460) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Complex Formation:
-
For each well, dilute 10 pmol of siRNA in serum-free medium (e.g., Opti-MEM I).
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine™ 2000, 2.5-5 µl per well) in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the transfection complexes to the cells in the 6-well plates.
-
Incubation: Incubate the cells for 24, 48, or 72 hours. The medium can be changed after 4-6 hours if toxicity is a concern.
-
Analysis:
-
qRT-PCR: Harvest RNA at different time points to quantify the knockdown of SRD5A1 mRNA.
-
Western Blot: Harvest protein lysates to determine the reduction in SRD5A1 protein levels. Note that due to protein half-life, the maximum protein knockdown may be observed later than the maximum mRNA knockdown.
-
Phenotypic Assays: Perform cell-based assays (e.g., proliferation, apoptosis, cell cycle analysis) to assess the functional consequences of SRD5A1 knockdown.
-
Caption: Workflow for SRD5A1 knockdown using siRNA.
Conclusion: Choosing the Right Tool for the Job
Both this compound and siRNA-mediated knockdown are powerful tools for studying the function of SRD5A1, but they are not interchangeable. The choice between them depends on the specific research question.
-
This compound is ideal for studies requiring acute and reversible inhibition of SRD5A1 enzymatic activity. Its rapid onset of action makes it suitable for investigating the immediate downstream consequences of blocking the testosterone-to-DHT conversion. However, the potential for off-target effects on other proteins should be considered and, if possible, experimentally addressed.
-
SRD5A1 siRNA offers a highly specific way to reduce the total amount of SRD5A1 protein. This is advantageous for studying the long-term consequences of reduced SRD5A1 levels and for dissecting the role of the protein itself, beyond just its enzymatic function (e.g., as a scaffolding protein).[5] While off-target effects are a concern, they can be minimized with careful experimental design and controls.
For a comprehensive understanding of SRD5A1's role in a biological system, a combinatorial approach using both a chemical inhibitor and siRNA knockdown can be particularly powerful. If both methods yield a similar phenotype, it provides stronger evidence that the observed effect is indeed due to the specific modulation of SRD5A1.
References
- 1. What are SRD5A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SRD5A1 & 2: Can They Predict Regrowth From 5AR Inhibitors? [perfecthairhealth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-alpha-reductase type I (SRD5A1) is up-regulated in non-small cell lung cancer but does not impact proliferation, cell cycle distribution or apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 10. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 11. researchgate.net [researchgate.net]
Evaluating Srd5a1-IN-1: A Non-Steroidal Research Tool for 5α-Reductase 1 Inhibition
For researchers in endocrinology, dermatology, and oncology, the study of steroid metabolism pathways is critical. The enzyme 5α-reductase 1 (SRD5A1) plays a pivotal role in this pathway by converting testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated DHT levels are implicated in a range of conditions, including androgenic alopecia, benign prostatic hyperplasia, and prostate cancer. Consequently, the identification and characterization of specific inhibitors of SRD5A1 are of high interest for both basic research and therapeutic development. This guide provides a comparative evaluation of Srd5a1-IN-1, a non-steroidal SRD5A1 inhibitor, against other common research tools.
Mechanism of Action and Performance Comparison
This compound, chemically identified as Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide, is a competitive and covalent inhibitor of SRD5A1.[1] Its mechanism of action involves not only the direct inhibition of the enzyme's catalytic activity but also the suppression of SRD5A1 protein expression.[2] This dual action provides a potent and sustained reduction in DHT production in cellular models.
To objectively assess the performance of this compound, its inhibitory activity is compared with established steroidal inhibitors, finasteride and dutasteride, and another non-steroidal inhibitor, avicequinone C.
| Compound | Type | Target Isoform(s) | SRD5A1 IC50 (µM) | Cytotoxicity IC50 (µM) | Reference(s) |
| This compound | Non-Steroidal | SRD5A1 | 1.44 | 29.99 | [1][3] |
| Avicequinone C | Non-Steroidal | SRD5A1 | 4.45 | Not Reported | [4] |
| Finasteride | Steroidal | SRD5A2 > SRD5A1 | ~1.27 | Not Reported | [5] |
| Dutasteride | Steroidal | SRD5A1 & SRD5A2 | Not explicitly quantified in the same manner | Not Reported | [6] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes, and researchers should refer to the cited literature for specific experimental details.
Signaling Pathway and Inhibition
The primary signaling pathway involving SRD5A1 is the conversion of testosterone to DHT. DHT then binds to the androgen receptor, leading to the transcription of androgen-responsive genes. Inhibition of SRD5A1 disrupts this pathway by reducing the available DHT.
Experimental Protocols
Synthesis of this compound (Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide)
The synthesis of this compound can be achieved through the amidation of caffeic acid with N-[3,5-bis(trifluoromethyl)aniline]. A general procedure is as follows:
-
Activation of Caffeic Acid: Caffeic acid is dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF). A coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC), is added to activate the carboxylic acid group.
-
Amide Bond Formation: N-[3,5-bis(trifluoromethyl)aniline] is added to the reaction mixture. The reaction is typically stirred at room temperature or under reflux for several hours to facilitate the formation of the amide bond.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any solid byproducts. The filtrate is then concentrated under reduced pressure. The crude product is purified using column chromatography on silica gel to yield the pure this compound.
Cell-Based SRD5A1 Inhibition Assay using HaCaT Keratinocytes
This protocol is adapted from the methodology used to characterize this compound.[1][2] Human keratinocyte (HaCaT) cells are utilized as they endogenously express SRD5A1 but have undetectable levels of SRD5A2 mRNA, making them a suitable model for studying SRD5A1-specific inhibition.[2][7]
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Testosterone (substrate)
-
This compound and other test compounds
-
Ethyl acetate
-
Methanol
-
High-Performance Thin-Layer Chromatography (HPTLC) system
Procedure:
-
Cell Culture: HaCaT cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 24-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing the test compounds (e.g., this compound at various concentrations) and the substrate, testosterone (typically 10 µM). Control wells receive only the vehicle.
-
Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for the enzymatic conversion of testosterone to DHT.
-
Extraction of Steroids: The cell culture medium is collected, and the steroids are extracted with ethyl acetate. The organic layer is collected and evaporated to dryness.
-
Sample Preparation: The dried residue is reconstituted in a small volume of methanol.
-
HPTLC Analysis: The reconstituted samples are spotted onto an HPTLC plate. The plate is developed in a suitable mobile phase to separate testosterone and DHT. The spots are visualized, and the amount of DHT produced is quantified by densitometry.
-
Data Analysis: The percentage of DHT inhibition is calculated by comparing the amount of DHT in the compound-treated wells to the vehicle-treated control wells. The IC50 value is then determined from the dose-response curve.
Conclusion
This compound presents itself as a valuable non-steroidal research tool for the specific investigation of SRD5A1. Its dual mechanism of enzymatic inhibition and protein expression suppression offers a robust method for reducing DHT levels in a research setting. The provided experimental protocols offer a framework for its synthesis and evaluation. When compared to steroidal inhibitors like finasteride and dutasteride, this compound's non-steroidal nature and apparent selectivity for SRD5A1 make it a compelling alternative for researchers wishing to avoid the broader effects on both SRD5A1 and SRD5A2, and potential off-target effects associated with steroidal compounds.
References
- 1. Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide as a non-steroidal inhibitor for steroid 5α-reductase type 1 using a human keratinocyte cell-based assay and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide as a non-steroidal inhibitor for steroid 5α-reductase type 1 using a human keratinocyte cell-based assay and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: The Novel Inhibitor Srd5a1-IN-1 Versus Traditional 4-Azasteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel steroid 5α-reductase type 1 (SRD5A1) inhibitor, Srd5a1-IN-1, against the well-established class of 4-azasteroid inhibitors, including Finasteride and Dutasteride. We will delve into their mechanisms of action, present available experimental data for performance comparison, and provide detailed methodologies for key evaluative experiments.
Introduction to SRD5A1 and its Inhibitors
Steroid 5α-reductases are critical enzymes in androgen metabolism, responsible for the conversion of testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT). Three isoenzymes have been identified, with SRD5A1 being predominantly expressed in the skin, scalp, and liver. Elevated DHT levels are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and certain types of cancer.
For decades, 4-azasteroids like Finasteride and Dutasteride have been the cornerstone of SRD5A inhibition. However, the emergence of new chemical entities such as this compound, with distinct mechanisms of action, necessitates a comparative analysis to guide future research and development.
Mechanism of Action and Associated Signaling Pathways
The primary mechanism of these inhibitors is the reduction of DHT synthesis. By blocking SRD5A1, they prevent the conversion of testosterone to DHT. This reduces the activation of the androgen receptor (AR), a key transcription factor that, when activated by DHT, translocates to the nucleus and modulates the expression of genes responsible for cell proliferation and growth in androgen-sensitive tissues.
Suppression of SRD5A1 has also been shown to promote cellular apoptosis and autophagy through the PI3K/Akt/mTOR pathway in certain cancer models. Furthermore, SRD5A1 can influence other signaling cascades, such as the NF-κB/VEGF pathway, highlighting the broader cellular impact of its inhibition.
Validating Srd5a1-IN-1's Impact on Downstream Androgen Receptor Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Srd5a1-IN-1 with other common 5α-reductase inhibitors. It includes supporting experimental data and detailed protocols for validating the effects of these compounds on the androgen receptor (AR) signaling pathway.
This compound is a competitive and covalent inhibitor of steroid 5α-reductase type 1 (SRD5A1), an enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] By reducing DHT levels, this compound effectively modulates downstream androgen receptor signaling.[1][3] This guide outlines the characteristics of this compound in comparison to other widely used 5α-reductase inhibitors and provides detailed methodologies to assess its biological activity.
Comparative Efficacy and Cytotoxicity of 5α-Reductase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) and cytotoxicity of this compound and alternative inhibitors.
| Compound | Target(s) | IC50 | Cytotoxicity (IC50) |
| This compound | SRD5A1 | 1.44 µM[1][2] | 29.99 µM[1][2] |
| Finasteride | SRD5A2 > SRD5A1 | ~4 nM (for SRD5A2)[4] | Not widely reported |
| Dutasteride | SRD5A1 & SRD5A2 | Potent dual inhibitor[5][6] | Not widely reported |
Androgen Receptor Signaling Pathway and Inhibitor Action
The androgen receptor signaling pathway is initiated by the conversion of testosterone to DHT by 5α-reductase enzymes, primarily SRD5A1 and SRD5A2.[7][8] DHT then binds to the androgen receptor, leading to its translocation to the nucleus, where it regulates the transcription of target genes. This compound specifically inhibits the SRD5A1 isoform, thereby reducing DHT production and subsequent AR activation.[1] In some cancer types, SRD5A1 expression is upregulated, making it a key therapeutic target.[5][9]
Figure 1. Androgen receptor signaling pathway and the inhibitory action of this compound.
Experimental Validation of this compound Effects
To validate the efficacy of this compound in a research setting, a series of experiments can be performed to quantify its impact on SRD5A1 expression, AR nuclear translocation, and the expression of AR-regulated genes.
Figure 2. Experimental workflow for validating the effects of this compound.
Detailed Experimental Protocols
Western Blot for SRD5A1 and AR Protein Levels
This protocol allows for the semi-quantitative analysis of SRD5A1 and AR protein expression and the assessment of AR nuclear translocation.
a. Cell Lysis and Protein Extraction
-
Culture cells to 70-80% confluency and treat with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold 1X PBS.
-
For whole-cell lysates, add 1X SDS sample buffer and scrape cells.[10]
-
For nuclear/cytoplasmic fractionation, use a commercial kit following the manufacturer's instructions.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
b. SDS-PAGE and Electrotransfer
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.[12]
c. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10][13]
-
Incubate the membrane with primary antibodies against SRD5A1, AR, and a loading control (e.g., GAPDH for whole-cell, Lamin B1 for nuclear, and α-Tubulin for cytoplasmic fractions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.[11]
Quantitative PCR (qPCR) for Gene Expression Analysis
This method quantifies the mRNA levels of SRD5A1 and AR target genes (e.g., PSA, TMPRSS2).
a. RNA Extraction and cDNA Synthesis
-
Treat cells with this compound as described above.
-
Extract total RNA using a commercial RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
b. qPCR Reaction
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and gene-specific primers for SRD5A1, AR target genes, and a housekeeping gene (e.g., GAPDH, ACTB).[14][15]
-
Perform the qPCR reaction using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[16]
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.[17]
Androgen Receptor Luciferase Reporter Assay
This cell-based functional assay measures the transcriptional activity of the androgen receptor.
a. Cell Seeding and Transfection
-
Seed AR-negative cells (e.g., HEK293T) or AR-positive cells (e.g., LNCaP) in a 96-well plate.
-
Co-transfect the cells with an AR expression vector (if using AR-negative cells) and a luciferase reporter plasmid containing an androgen response element (ARE).[18][19] A control plasmid (e.g., Renilla luciferase) can be co-transfected for normalization.
b. Compound Treatment and Luciferase Measurement
-
After 24 hours, replace the medium with a medium containing this compound and/or a known AR agonist (e.g., DHT or a synthetic androgen like R1881).[18][20]
-
Incubate for an additional 18-24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.[21]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
By following these protocols, researchers can effectively validate the inhibitory effects of this compound on the androgen receptor signaling pathway and compare its performance to other 5α-reductase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide as a non-steroidal inhibitor for steroid 5α-reductase type 1 using a human keratinocyte cell-based assay and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SRD5A1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Steroid 5α-Reductase Type I Induces Cell Viability and Migration via Nuclear Factor-κB/Vascular Endothelial Growth Factor Signaling Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic basis for the enhanced efficacy of dutasteride against prostatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inverse Regulation of DHT Synthesis Enzymes 5α-Reductase Types 1 and 2 by the Androgen Receptor in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. sinobiological.com [sinobiological.com]
- 15. origene.com [origene.com]
- 16. mdpi.com [mdpi.com]
- 17. Identification of novel androgen receptor target genes in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. academic.oup.com [academic.oup.com]
Comparative Efficacy of SRD5A1 Inhibition Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potency of Steroid 5α-reductase 1 (SRD5A1) inhibition in various cancer cell lines. SRD5A1, an enzyme critical in the conversion of testosterone to the more potent androgen dihydrotestosterone (DHT), has emerged as a therapeutic target in several cancers.[1][2][3][4] This document summarizes key findings on the differential effects of SRD5A1 inhibition, presents relevant experimental data, and outlines the methodologies employed in these studies.
Introduction to SRD5A1 in Cancer
SRD5A1 is implicated in the progression of several malignancies, including prostate, breast, and colorectal cancers.[1][5] The enzyme's role in androgen metabolism makes it a key player in hormone-dependent cancers.[6][7][8] In prostate cancer, an isoform switch from SRD5A2 to SRD5A1 is observed during disease progression, highlighting SRD5A1's role in maintaining androgen receptor signaling.[7][8] In colorectal cancer, elevated SRD5A1 expression is associated with poor patient prognosis and has been shown to promote cell viability and migration.[1][9] While overexpressed in non-small cell lung cancer (NSCLC), its direct role in proliferation in this context is less clear.[5]
Comparative Potency of SRD5A1 Inhibition
While specific data for a compound designated "Srd5a1-IN-1" is not available in the public domain, the effects of well-characterized SRD5A1 inhibitors, such as dutasteride (a dual SRD5A1/2 inhibitor), have been studied in various cancer cell lines. The following table summarizes the observed effects of SRD5A1 inhibition on cell viability and proliferation in different cancer contexts.
| Cancer Type | Cell Line(s) | Inhibitor | Observed Effects | Supporting Evidence |
| Prostate Cancer | LNCaP, PC3, 22rv1, LAPC4 | Dutasteride, Finasteride | Reduced cell viability, particularly with dual inhibition of SRD5A1 and SRD5A2.[10] Androgen-dependent regulation of SRD5A1 expression.[7][8] | Studies have shown that dutasteride can reduce the incidence of prostate cancer and decrease cell viability in prostate cancer cell lines.[1][9][10] The androgen receptor directly regulates SRD5A1 expression, creating a feedback loop.[6][7][8] |
| Colorectal Cancer | HCT116, LOVO | shRNA-mediated knockdown | Knockdown of SRD5A1 inhibits cell proliferation, induces cell cycle arrest, apoptosis, and senescence.[9] | Elevated SRD5A1 expression is correlated with poor prognosis in CRC patients.[1][11] Inhibition of SRD5A1 has been suggested as a potential therapeutic strategy.[1] |
| Non-Small Cell Lung Cancer | A549, NCI-H460 | 4-azasteroids (specific SRD5A1 inhibitors), siRNA | Despite efficient knockdown of SRD5A1, no significant impact on proliferation, cell cycle distribution, or apoptosis was observed.[5][12] | SRD5A1 is upregulated in NSCLC, but its role as a driver of proliferation in these cell lines is questionable based on the available data.[5][12] |
| Breast Cancer | Not specified in detail | Dutasteride | Treatment of triple-negative breast cancer (TNBC) cell lines with dutasteride led to a dose-dependent decrease in cell viability.[13] | SRD5A1 is consistently over-expressed in breast cancer.[5] |
Experimental Protocols
The following are generalized protocols for key experiments used to assess the potency of SRD5A1 inhibition.
Cell Viability and Proliferation Assays (MTT/XTT/Resazurin)
These colorimetric or fluorometric assays are standard methods for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cell lines (e.g., LNCaP, HCT116, A549) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the SRD5A1 inhibitor (e.g., dutasteride) or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[14]
-
Reagent Addition: Add the assay reagent (e.g., MTT, XTT, or resazurin) to each well and incubate for 1-4 hours.[15][16]
-
Data Acquisition: For MTT, a solubilization solution is added to dissolve the formazan crystals. The absorbance or fluorescence is then measured using a microplate reader.
-
Data Analysis: Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells. IC50 values (the concentration of inhibitor that causes 50% inhibition of cell viability) can be calculated from the dose-response curves.[14]
Western Blotting for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins, such as SRD5A1, or downstream signaling molecules.
-
Cell Lysis: After treatment with the SRD5A1 inhibitor, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Electrophoresis: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the protein of interest (e.g., anti-SRD5A1), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway influenced by SRD5A1 and a typical experimental workflow for evaluating SRD5A1 inhibitors.
Figure 1: SRD5A1-mediated androgen signaling pathway.
Figure 2: Experimental workflow for inhibitor testing.
References
- 1. Steroid 5α-Reductase Type I Induces Cell Viability and Migration via Nuclear Factor-κB/Vascular Endothelial Growth Factor Signaling Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SRD5A1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. SRD5A1 - Wikipedia [en.wikipedia.org]
- 4. genecards.org [genecards.org]
- 5. 5-alpha-reductase type I (SRD5A1) is up-regulated in non-small cell lung cancer but does not impact proliferation, cell cycle distribution or apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Inverse Regulation of DHT Synthesis Enzymes 5α-Reductase Types 1 and 2 by the Androgen Receptor in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Steroid 5α-Reductase Type I Induces Cell Viability and Migration via Nuclear Factor-κB/Vascular Endothelial Growth Factor Signaling Pathway in Colorectal Cancer [frontiersin.org]
- 10. Differential expression of steroid 5alpha-reductase isozymes and association with disease severity and angiogenic genes predict their biological role in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. SRD5A1 | Cancer Genetics Web [cancer-genetics.org]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Srd5A1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal instructions for the handling of Srd5a1-IN-1, a potent enzyme inhibitor. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Understanding the Hazards
This compound is a research chemical and a potent inhibitor of the enzyme 5-alpha-reductase type 1. While specific toxicological data for this compound is not extensively available, its mechanism of action as an enzyme inhibitor necessitates cautious handling. Similar 5-alpha-reductase inhibitors, such as Finasteride and Dutasteride, are known to have reproductive and developmental toxicity.[1][2] Therefore, it is prudent to handle this compound as a potent compound with potential health risks.
Key Precautionary Statement: Do not handle this compound if you are pregnant or may become pregnant.[3]
Personal Protective Equipment (PPE)
A comprehensive assessment of the work area and the specific tasks to be performed is necessary to determine the appropriate level of PPE.[4] The following table summarizes the minimum recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for High-Risk Tasks (e.g., weighing, preparing stock solutions) |
| Hand Protection | Disposable nitrile gloves.[4] | Double-gloving with nitrile gloves. |
| Eye and Face Protection | Safety glasses with side shields (ANSI Z87.1 compliant).[4] | Chemical splash goggles and a face shield.[4][5] |
| Body Protection | A standard laboratory coat. | A chemical-resistant or disposable lab coat. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area or chemical fume hood. | A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if working outside of a fume hood.[6] |
| Foot Protection | Closed-toe shoes.[7] | Chemical-resistant shoe covers may be considered. |
Operational Plan: Step-by-Step Handling Procedures
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[8] For long-term storage of stock solutions, refer to the supplier's recommendation, which is typically -20°C or -80°C.[9]
-
Access Control: Store in a locked cabinet or a designated area with restricted access.
Location: All weighing and solution preparation activities should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Procedure:
-
Preparation: Before starting, ensure the work area is clean and decontaminated. Gather all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing:
-
Use a dedicated spatula and weighing paper.
-
Carefully transfer the desired amount of this compound to a tared container.
-
Avoid creating dust. If any powder is spilled, decontaminate the area immediately (see Section 4).
-
-
Dissolving:
-
Add the solvent to the container with the weighed compound.
-
Gently swirl or vortex to dissolve. Sonication may be used if necessary.
-
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
-
Decontamination: Clean all equipment and the work surface thoroughly after use.
Caption: Workflow for weighing and preparing this compound solutions.
Spill and Emergency Procedures
-
Evacuation: If a significant spill occurs, evacuate the immediate area.
-
Notification: Inform your supervisor and the institutional safety officer.
-
Cleanup (for minor spills):
-
Ensure you are wearing appropriate PPE.
-
Cover the spill with an absorbent material.
-
Carefully sweep or wipe the material into a designated waste container.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., 70% ethanol), followed by soap and water.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[8]
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, weighing paper, absorbent pads) Collect in a clearly labeled, sealed plastic bag or container. |
| Liquid Waste | (e.g., unused solutions, solvent rinses) Collect in a sealed, labeled, and compatible waste container. |
| Sharps | (e.g., contaminated needles, pipette tips) Dispose of in a designated sharps container. |
Follow your institution's guidelines for the final disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Caption: Segregation and disposal pathway for this compound waste.
By adhering to these safety and logistical guidelines, you can minimize risks and ensure the safe and responsible handling of this compound in your research endeavors. Always consult your institution's specific safety protocols and the supplier's safety data sheet for the most comprehensive information.
References
- 1. cdn.accentuate.io [cdn.accentuate.io]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. obaid.info [obaid.info]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. uah.edu [uah.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. fishersci.com [fishersci.com]
- 9. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
